molecular formula C23H37NO4 B12325259 14-O-Acetylsachaconitine

14-O-Acetylsachaconitine

Cat. No.: B12325259
M. Wt: 391.5 g/mol
InChI Key: NGWMZXLZSGJSRI-UHFFFAOYSA-N
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Description

11-Ethyl-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol has been reported in Aconitum vilmorinianum and Aconitum liljestrandii with data available.

Properties

Molecular Formula

C23H37NO4

Molecular Weight

391.5 g/mol

IUPAC Name

11-ethyl-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol

InChI

InChI=1S/C23H37NO4/c1-5-24-11-21(2)7-6-17(28-4)23-13-8-12-15(27-3)10-22(26,18(13)19(12)25)14(20(23)24)9-16(21)23/h12-20,25-26H,5-11H2,1-4H3

InChI Key

NGWMZXLZSGJSRI-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)OC)C

Origin of Product

United States

Foundational & Exploratory

Aporphine Alkaloids from Aconitum Species: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemistry, biosynthesis, and therapeutic potential of aporphine (B1220529) alkaloids derived from the genus Aconitum, providing a resource for scientific research and drug development.

Introduction

The genus Aconitum, belonging to the family Ranunculaceae, is renowned for its rich and complex phytochemical profile, most notably the highly toxic and pharmacologically potent diterpenoid alkaloids such as aconitine. However, beyond these well-studied compounds, Aconitum species also produce a diverse array of other alkaloids, including those of the aporphine class. Aporphine alkaloids are a significant group of isoquinoline (B145761) alkaloids characterized by a tetracyclic core structure. While less abundant and studied than their diterpenoid counterparts in Aconitum, these compounds warrant closer investigation for their potential therapeutic applications. This technical guide provides a comprehensive overview of the current state of knowledge on aporphine alkaloids from Aconitum species, focusing on their chemical diversity, isolation and characterization, biosynthesis, and pharmacological activities.

Chemical Diversity of Aporphine Alkaloids in Aconitum

Research has identified several aporphine alkaloids in various Aconitum species. These compounds, while present in smaller quantities compared to diterpenoid alkaloids, contribute to the overall chemical fingerprint of the plant. Notable examples include:

  • (S)-Boldine (2,9-Dihydroxy-1,10-dimethoxy-aporphine): Identified in Aconitum heterophyllum, boldine (B1667363) is a well-known aporphine alkaloid with a range of reported pharmacological effects, including antioxidant and anti-inflammatory properties.[1]

  • Hernagine: Also found in Aconitum heterophyllum, hernagine is another member of the aporphine alkaloid family.[1]

  • Corydine: This aporphine alkaloid has been reported in plants of the Ranunculaceae family.

  • Glaucine: Another aporphine alkaloid found within the Ranunculaceae family.

  • Magnoflorine: This quaternary aporphine alkaloid is known to be present in the Ranunculaceae family.

While a comprehensive profiling of aporphine alkaloids across all Aconitum species is not yet complete, the presence of these compounds suggests a biosynthetic pathway for aporphine alkaloids is active in the genus. Further phytochemical investigations are required to fully elucidate the structural diversity of these molecules within Aconitum.

Quantitative Analysis

Quantitative data on aporphine alkaloids in Aconitum species is currently limited in the scientific literature. The focus of quantitative analytical methods for Aconitum has predominantly been on the highly toxic and abundant diterpenoid alkaloids due to their significance in traditional medicine and toxicology.

Table 1: Aporphine Alkaloids Identified in Aconitum Species

AlkaloidChemical StructureAconitum SpeciesReference
(S)-Boldine2,9-Dihydroxy-1,10-dimethoxy-aporphineA. heterophyllum[1]
HernagineA. heterophyllum[1]

Note: The development and application of sensitive analytical techniques such as Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) will be crucial for the accurate quantification of these minor alkaloids in different Aconitum species and their various plant parts.

Experimental Protocols

The isolation and structural elucidation of aporphine alkaloids from Aconitum species follow general principles of natural product chemistry, though specific protocols are often tailored to the complex matrix of Aconitum extracts, which are dominated by diterpenoid alkaloids.

General Isolation and Purification Workflow

experimental_workflow plant_material Dried and Powdered Aconitum Plant Material extraction Maceration or Soxhlet Extraction (e.g., with Methanol (B129727) or Ethanol) plant_material->extraction acid_base_partition Acid-Base Partitioning to Separate Alkaloidal Fraction extraction->acid_base_partition crude_alkaloid Crude Alkaloid Extract acid_base_partition->crude_alkaloid chromatography Column Chromatography (Silica Gel or Alumina) crude_alkaloid->chromatography fractions Fractions chromatography->fractions hplc Preparative High-Performance Liquid Chromatography (Prep-HPLC) fractions->hplc pure_compounds Isolated Aporphine Alkaloids hplc->pure_compounds elucidation Structural Elucidation pure_compounds->elucidation

Caption: General workflow for the isolation of aporphine alkaloids.

Key Methodologies
  • Extraction: The dried and powdered plant material is typically extracted with a polar solvent such as methanol or ethanol.

  • Acid-Base Partitioning: The resulting crude extract is subjected to acid-base partitioning to selectively isolate the alkaloids. The extract is dissolved in an acidic aqueous solution, which protonates the basic nitrogen of the alkaloids, making them water-soluble. Non-alkaloidal compounds are removed by extraction with an immiscible organic solvent. The aqueous layer is then basified, and the deprotonated alkaloids are extracted into an organic solvent like chloroform (B151607) or dichloromethane.

  • Chromatographic Separation: The crude alkaloid extract is then subjected to various chromatographic techniques for separation and purification.

    • Column Chromatography: Initial fractionation is often performed using column chromatography on silica (B1680970) gel or alumina, with a gradient of solvents of increasing polarity.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing aporphine alkaloids are further purified using prep-HPLC, often with a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water with additives like formic acid or trifluoroacetic acid.

  • Structural Elucidation: The structure of the isolated pure compounds is determined using a combination of spectroscopic methods:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to elucidate the detailed chemical structure and stereochemistry.

    • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and the chromophore system characteristic of the aporphine skeleton.

Biosynthesis of Aporphine Alkaloids

The biosynthesis of aporphine alkaloids in Aconitum has not been specifically elucidated. However, the general pathway is well-established in other plant species and is presumed to be similar in Aconitum. The pathway originates from the amino acid L-tyrosine.

biosynthesis_pathway tyrosine L-Tyrosine dopamine (B1211576) Dopamine tyrosine->dopamine four_hpaa 4-Hydroxyphenylacetaldehyde tyrosine->four_hpaa norcoclaurine (S)-Norcoclaurine dopamine->norcoclaurine four_hpaa->norcoclaurine reticuline (S)-Reticuline norcoclaurine->reticuline oxidation Oxidative Coupling (Cytochrome P450 enzymes) reticuline->oxidation corytuberine (S)-Corytuberine oxidation->corytuberine aporphine_scaffold Aporphine Scaffold corytuberine->aporphine_scaffold modifications Further Modifications (Methylation, Hydroxylation, etc.) aporphine_scaffold->modifications aporphine_alkaloids Diverse Aporphine Alkaloids (e.g., Boldine, Hernagine) modifications->aporphine_alkaloids

Caption: Putative biosynthetic pathway of aporphine alkaloids.

The key steps in the biosynthesis are:

  • Formation of (S)-Norcoclaurine: Two molecules of L-tyrosine are converted to dopamine and 4-hydroxyphenylacetaldehyde, which then condense to form the central precursor of all benzylisoquinoline alkaloids, (S)-norcoclaurine.

  • Formation of (S)-Reticuline: A series of enzymatic reactions, including hydroxylations and methylations, convert (S)-norcoclaurine to the key branch-point intermediate, (S)-reticuline.

  • Formation of the Aporphine Scaffold: The characteristic aporphine ring system is formed from (S)-reticuline through an intramolecular oxidative coupling reaction, which is catalyzed by cytochrome P450 enzymes. This cyclization can lead to proaporphine intermediates which are then rearranged to the aporphine skeleton.

  • Structural Diversification: The basic aporphine scaffold undergoes further enzymatic modifications, such as O-methylation, N-methylation, and hydroxylation, to produce the diverse range of aporphine alkaloids found in nature.

Pharmacological Activities and Signaling Pathways

The pharmacological activities of aporphine alkaloids from Aconitum species are not as extensively studied as those of the diterpenoid alkaloids. However, based on the activities of aporphine alkaloids isolated from other plants, several potential therapeutic effects can be inferred. For instance, boldine is known to exhibit a wide range of biological activities.

Further research is needed to specifically investigate the pharmacological effects of aporphine alkaloids isolated from Aconitum and to elucidate the underlying molecular mechanisms and signaling pathways.

Conclusion and Future Directions

The presence of aporphine alkaloids in Aconitum species represents an under-explored area of research with potential for the discovery of novel therapeutic agents. While the current body of knowledge is limited, the identification of compounds like (S)-boldine and hernagine in A. heterophyllum confirms their existence in the genus. Future research should focus on:

  • Comprehensive Phytochemical Profiling: Systematic investigation of various Aconitum species to create a comprehensive library of their aporphine alkaloid constituents.

  • Development of Quantitative Methods: Establishment of validated analytical methods for the quantification of aporphine alkaloids in Aconitum plant materials and extracts.

  • Pharmacological Screening: In-depth evaluation of the biological activities of isolated aporphine alkaloids from Aconitum to identify potential therapeutic leads.

  • Biosynthetic Pathway Elucidation: Genetic and enzymatic studies to specifically characterize the biosynthetic pathway of aporphine alkaloids in Aconitum.

A deeper understanding of the aporphine alkaloids from Aconitum will not only enrich our knowledge of the phytochemistry of this important genus but may also pave the way for the development of new drugs with novel mechanisms of action.

References

The Intricate Pathway of Sachaconitine Biosynthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of sachaconitine, a complex C19-diterpenoid alkaloid found in plants of the Aconitum genus. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural product biosynthesis and the development of novel therapeutic agents.

Introduction to Sachaconitine and its Biosynthetic Origins

Sachaconitine belongs to the aconitine-type class of norditerpenoid alkaloids, a group of structurally complex and pharmacologically significant natural products. The biosynthesis of these alkaloids is a multi-step process that begins with the universal precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP). The pathway proceeds through a series of cyclizations and oxidative modifications, primarily catalyzed by terpene synthases (TPSs) and cytochrome P450 monooxygenases (P450s), to yield the intricate hexacyclic core structure characteristic of aconitine-type alkaloids. While the complete biosynthetic pathway of sachaconitine is yet to be fully elucidated, extensive research on related aconitine-type alkaloids has provided a robust framework for understanding its formation.

The Putative Biosynthetic Pathway of Sachaconitine

The biosynthesis of sachaconitine is believed to follow a pathway analogous to that of other C19-diterpenoid alkaloids, originating from the general terpenoid pathway. The key stages are outlined below.

Formation of the Diterpene Skeleton

The initial steps involve the cyclization of GGPP to form the atisane (B1241233) skeleton, a characteristic C20 tetracyclic diterpene intermediate. This process is catalyzed by two types of terpene synthases:

  • ent-Copalyl Diphosphate (B83284) Synthase (CPS): Catalyzes the initial cyclization of GGPP to ent-copalyl diphosphate (ent-CPP).

  • ent-Kaurene Synthase-Like (KSL) enzyme: Further cyclizes ent-CPP to an atisane-type diterpene, such as atisirene.

Recent studies in Aconitum species have identified candidate genes for these enzymes, suggesting their crucial role in the biosynthesis of diterpenoid alkaloids[1].

Nitrogen Incorporation and Formation of the C20-Diterpenoid Alkaloid Precursor

Following the formation of the atisane skeleton, a nitrogen atom is incorporated to form the characteristic heterocyclic ring system. The nitrogen donor is believed to be derived from an amino acid, such as serine. This leads to the formation of a C20-diterpenoid alkaloid precursor of the atisine-type.

Oxidative Modifications and Skeletal Rearrangement to the C19-Norditerpenoid Scaffold

A series of oxidative modifications, primarily catalyzed by cytochrome P450 enzymes, extensively decorate the C20-diterpenoid alkaloid core. These modifications include hydroxylations at various positions. A key step in the formation of C19-norditerpenoid alkaloids is the oxidative cleavage of a carbon atom (typically C-20) from the C20 precursor, leading to the characteristic C19 skeleton. Subsequent rearrangements and further oxidative modifications, such as the introduction of methoxy (B1213986) and ester groups, lead to the final complex structure of sachaconitine. The biosynthesis of the closely related aconitine (B1665448) involves a skeletal rearrangement from a denudatine-type framework to the aconitine-type skeleton[2][3].

The diagram below illustrates the putative biosynthetic pathway leading to a generalized C19-diterpenoid alkaloid, which serves as a model for sachaconitine biosynthesis.

Sachaconitine_Biosynthesis cluster_1 Diterpene Skeleton Formation cluster_2 Nitrogen Incorporation and C20-Diterpenoid Alkaloid Formation cluster_3 C19-Norditerpenoid Alkaloid Biosynthesis (Putative) IPP Isopentenyl Pyrophosphate (IPP) DMAPP Dimethylallyl Pyrophosphate (DMAPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP GPP Geranyl Pyrophosphate (GPP) FPP Farnesyl Pyrophosphate (FPP) ent_CPP ent-Copalyl Diphosphate GGPP->ent_CPP CPS Atisane Atisane-type Diterpene ent_CPP->Atisane KSL Atisine_type Atisine-type C20-Diterpenoid Alkaloid Atisane->Atisine_type Nitrogen Incorporation C20_Oxidized Oxidized C20 Intermediate Atisine_type->C20_Oxidized P450s (Oxidation) C19_Precursor C19-Norditerpenoid Precursor C20_Oxidized->C19_Precursor C-20 Cleavage & Rearrangement Sachaconitine Sachaconitine C19_Precursor->Sachaconitine Tailoring Enzymes (P450s, etc.)

Caption: Putative biosynthetic pathway of sachaconitine.

Quantitative Data

Quantitative analysis of aconitine-type alkaloids is crucial for understanding their distribution in plants and for the quality control of herbal medicines. High-performance liquid chromatography (HPLC) coupled with various detectors is the most common method for the quantification of these alkaloids[4][5][6].

AlkaloidPlant SpeciesTissueConcentration RangeAnalytical MethodReference
AconitineAconitum spp.Tuber0.32 - 2.35 mg/gHPLC-DAD[4]
MesaconitineAconitum spp.Tuber0.15 - 1.89 mg/gHPLC-DAD[4]
HypaconitineAconitum spp.Tuber0.08 - 1.45 mg/gHPLC-DAD[4]
SachaconitineAconitum spp.Not SpecifiedNot SpecifiedNot Specified
Precursors
ent-Atisane derivativesAconitum spp.Not SpecifiedTrace amountsLC-MS[1]

Note: Specific quantitative data for sachaconitine and its direct precursors are limited in the current literature. The table presents data for closely related and abundant aconitine-type alkaloids to provide a comparative context.

Experimental Protocols

The elucidation of the sachaconitine biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify genes encoding enzymes potentially involved in sachaconitine biosynthesis.

Methodology:

  • RNA Extraction and Sequencing: Total RNA is extracted from various tissues of an Aconitum species known to produce sachaconitine. High-quality RNA is then used for cDNA library construction and high-throughput sequencing (e.g., Illumina platform)[7].

  • De Novo Transcriptome Assembly: The raw sequencing reads are filtered and assembled into unigenes using software like Trinity.

  • Gene Annotation and Functional Classification: Unigenes are annotated by comparing their sequences against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG). Genes are functionally classified using Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway mapping.

  • Identification of Candidate Genes: Genes annotated as terpene synthases (CPS, KSL), cytochrome P450s, methyltransferases, and acyltransferases are selected as potential candidates for involvement in sachaconitine biosynthesis. Co-expression analysis with known alkaloid biosynthetic genes can further prioritize candidates.

Heterologous Expression and Functional Characterization of Enzymes

Objective: To confirm the function of candidate enzymes identified through transcriptome analysis.

Methodology:

  • Gene Cloning and Vector Construction: The open reading frames (ORFs) of candidate genes are amplified by PCR and cloned into an appropriate expression vector (e.g., pET series for E. coli or pYES2 for yeast)[8][9].

  • Heterologous Expression: The expression vector is transformed into a suitable host organism, such as E. coli BL21(DE3) or Saccharomyces cerevisiae. Protein expression is induced under optimized conditions (e.g., specific temperature, inducer concentration).

  • Protein Purification: The heterologously expressed protein, often with an affinity tag (e.g., His-tag), is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin)[10].

  • Enzyme Assays: The purified enzyme is incubated with a putative substrate (e.g., GGPP for a TPS, or a diterpene intermediate for a P450) and necessary co-factors (e.g., Mg2+ for TPSs; NADPH and a P450 reductase for P450s).

  • Product Analysis: The reaction products are extracted and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic product.

The following diagram illustrates a general workflow for the functional characterization of a candidate enzyme.

Enzyme_Characterization_Workflow Start Candidate Gene Identification (Transcriptomics) Cloning Gene Cloning into Expression Vector Start->Cloning Expression Heterologous Expression (e.g., E. coli, Yeast) Cloning->Expression Purification Protein Purification Expression->Purification Assay Enzyme Assay with Putative Substrate Purification->Assay Analysis Product Analysis (GC-MS, LC-MS) Assay->Analysis Confirmation Functional Confirmation Analysis->Confirmation

Caption: Experimental workflow for enzyme functional characterization.

Conclusion and Future Perspectives

The biosynthesis of sachaconitine is a complex and fascinating process that is gradually being unraveled through modern molecular and analytical techniques. While the general pathway from GGPP to the atisane skeleton and subsequent formation of a C19-norditerpenoid framework is understood, the specific enzymes responsible for the late-stage tailoring reactions that produce the unique structure of sachaconitine remain to be definitively identified and characterized.

Future research should focus on:

  • Functional characterization of candidate P450s and other tailoring enzymes from sachaconitine-producing Aconitum species.

  • Elucidation of the precise sequence of oxidative and rearrangement reactions leading to the final molecule.

  • Reconstitution of the entire biosynthetic pathway in a heterologous host to enable sustainable production and the generation of novel analogues with potentially improved pharmacological properties.

This technical guide provides a solid foundation for researchers to build upon as we continue to explore the intricate world of diterpenoid alkaloid biosynthesis. The knowledge gained will not only deepen our understanding of plant specialized metabolism but also pave the way for the development of new and improved medicines.

References

The Pharmacological Profile of 14-O-Acetylsachaconitine: A Methodological Overview and Guide to Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

14-O-Acetylsachaconitine is a naturally occurring diterpenoid alkaloid isolated from plants of the Aconitum species. Despite its identification and availability, a comprehensive pharmacological profile of this compound remains largely uncharacterized in publicly accessible scientific literature. This technical guide outlines the requisite experimental methodologies and strategic approaches necessary to elucidate the pharmacological properties of 14-O-Acetylsachaconitine. It serves as a foundational resource for researchers initiating studies on this and similar natural products, providing a structured framework for investigation, from initial receptor binding assays to the exploration of cellular signaling pathways.

Introduction

This document provides a comprehensive overview of the standard experimental protocols and data presentation strategies that can be employed to systematically characterize the pharmacological profile of 1-O-Acetylsachaconitine.

Staged Approach to Pharmacological Profiling

A thorough characterization of a novel compound like 14-O-Acetylsachaconitine necessitates a multi-faceted approach. The following sections detail the critical experimental stages.

Initial Screening and Target Identification

The primary step involves screening the compound against a broad panel of receptors, ion channels, and enzymes to identify potential biological targets.

Experimental Protocol: Radioligand Receptor Binding Assays

Receptor binding assays are a fundamental technique to determine the affinity of a ligand for a specific receptor.[2][3] A competitive binding assay is commonly utilized.

  • Objective: To determine the binding affinity (Ki) of 14-O-Acetylsachaconitine for a panel of known receptors.

  • Principle: The assay measures the ability of the unlabeled test compound (14-O-Acetylsachaconitine) to compete with a radiolabeled ligand for binding to a specific receptor.

  • Materials:

    • Cell membranes or tissue homogenates expressing the target receptor.

    • A specific radioligand for the target receptor (e.g., [³H]-labeled antagonist).

    • 14-O-Acetylsachaconitine at various concentrations.

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation cocktail.

  • Procedure:

    • Incubate the receptor preparation, radioligand, and varying concentrations of 14-O-Acetylsachaconitine.

    • Allow the binding to reach equilibrium.

    • Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • The concentration of 14-O-Acetylsachaconitine that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value.

    • The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Receptor Binding Affinity

The quantitative data obtained from these assays should be summarized in a clear, tabular format.

Target ReceptorRadioligandKi (nM) of 14-O-Acetylsachaconitine
Example: µ-Opioid Receptor[³H]-DAMGOData to be determined
Example: Nicotinic α7 Receptor[¹²⁵I]-α-BungarotoxinData to be determined
Example: Muscarinic M₂ Receptor[³H]-AF-DX 384Data to be determined
Functional Assays

Once a binding affinity is established, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the identified target.

Experimental Protocol: GTPγS Binding Assay (for G-Protein Coupled Receptors)

  • Objective: To assess the functional activity of 14-O-Acetylsachaconitine at a G-protein coupled receptor (GPCR).

  • Principle: This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist.

  • Procedure:

    • Incubate cell membranes expressing the target GPCR with varying concentrations of 14-O-Acetylsachaconitine in the presence of GDP and [³⁵S]GTPγS.

    • Separate bound from free [³⁵S]GTPγS by filtration.

    • Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

  • Data Analysis:

    • An increase in [³⁵S]GTPγS binding indicates agonistic activity. The potency (EC₅₀) and efficacy (Emax) can be determined.

    • Inhibition of agonist-stimulated [³⁵S]GTPγS binding suggests antagonistic activity.

Data Presentation: Functional Activity

Target ReceptorAssay TypeFunctional ResponseEC₅₀/IC₅₀ (nM)Emax (%)
Example: µ-Opioid ReceptorGTPγS BindingData to be determined (e.g., Agonist)Data to be determinedData to be determined

Elucidation of Signaling Pathways

Understanding the downstream cellular signaling pathways modulated by 14-O-Acetylsachaconitine is critical to understanding its cellular mechanism of action.

Hypothetical Signaling Pathway Investigation

Should initial screens suggest an interaction with a receptor known to modulate pathways such as the MAPK/ERK or PI3K/Akt pathways, further investigation would be warranted.

Experimental Protocol: Western Blotting

  • Objective: To measure the change in the phosphorylation state of key signaling proteins.

  • Procedure:

    • Treat cultured cells with 14-O-Acetylsachaconitine for various times and at different concentrations.

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Transfer proteins to a membrane and probe with antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ERK, ERK, p-Akt, Akt).

    • Detect and quantify the protein bands.

Visualization of a Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling cascade that could be activated by 14-O-Acetylsachaconitine, assuming it acts as an agonist at a hypothetical GPCR.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 14-O-Acetylsachaconitine 14-O-Acetylsachaconitine GPCR Hypothetical GPCR 14-O-Acetylsachaconitine->GPCR G_Protein G-Protein GPCR->G_Protein AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB Gene_Expression Gene Expression pCREB->Gene_Expression Regulates

Caption: Hypothetical GPCR signaling pathway activated by 14-O-Acetylsachaconitine.

Experimental Workflow Visualization

A logical and structured workflow is essential for the systematic pharmacological characterization of a novel compound.

cluster_discovery Discovery & Initial Screening cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation Compound 14-O-Acetylsachaconitine Broad_Screen Broad Receptor Screening Compound->Broad_Screen Hit_ID Hit Identification Broad_Screen->Hit_ID Binding_Assay Receptor Binding Assays (Ki) Hit_ID->Binding_Assay Functional_Assay Functional Assays (EC50/IC50, Emax) Binding_Assay->Functional_Assay Signaling_Assay Signaling Pathway Analysis Functional_Assay->Signaling_Assay PK_PD Pharmacokinetics/ Pharmacodynamics Signaling_Assay->PK_PD Efficacy Efficacy Studies in Disease Models PK_PD->Efficacy Tox Toxicology Studies Efficacy->Tox

Caption: Overall workflow for the pharmacological profiling of 14-O-Acetylsachaconitine.

Conclusion

While the specific pharmacological profile of 14-O-Acetylsachaconitine is yet to be fully elucidated, the experimental frameworks and methodologies outlined in this guide provide a clear path for its comprehensive characterization. A systematic investigation encompassing initial binding and functional assays, followed by detailed signaling pathway analysis and in vivo studies, will be instrumental in uncovering the therapeutic potential of this natural product. The data generated from such studies will be invaluable to the fields of pharmacology and drug development.

References

The Evolving Legacy of Aporphine Alkaloids: A Technical Guide to Their Traditional Use and Modern Pharmacological Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aporphine (B1220529) alkaloids, a significant class of isoquinoline (B145761) alkaloids, have been a cornerstone of traditional medicine for centuries, utilized across diverse cultures for their therapeutic properties. These naturally occurring compounds, found in numerous plant families such as the Annonaceae, Lauraceae, and Menispermaceae, are now the subject of intense scientific scrutiny to validate their historical applications and uncover novel pharmacological activities. This technical guide provides an in-depth analysis of the traditional uses of key aporphine alkaloids, supported by a comprehensive review of the quantitative data from modern scientific research, detailed experimental protocols, and an elucidation of their molecular mechanisms of action through signaling pathway diagrams.

Nuciferine (B1677029): From Traditional Sedative to Metabolic Regulator

Nuciferine, a major aporphine alkaloid found in the sacred lotus (B1177795) (Nelumbo nucifera), has a long history of use in traditional Chinese and Indian medicine for treating a variety of ailments, including bleeding disorders, diarrhea, fever, and insomnia[1][2]. Modern research has focused on its anti-inflammatory, anti-diabetic, and neuroprotective effects.

Quantitative Pharmacological Data
Pharmacological ActivityAssay/ModelTest SubstanceConcentration/DosageResultReference
Anti-diabetic α-glucosidase inhibition assayNuciferineIC50: 19.06 ± 0.03 µM[3][4]
α-amylase inhibition assayNuciferineIC50: 24.07 ± 0.05 µM[3][4]
Alloxan-induced diabetic ratsNuciferine10 mg/kg b.w.Significantly reduced blood glucose[3][4]
Anti-inflammatory LPS-induced RAW264.7 cellsNuciferineInhibited TNF-α, IL-6, IL-1β production[5]
Neuroprotection MCAO/R rat modelNuciferineReduced cerebral infarction area[6]
Experimental Protocols

1.2.1. Extraction and Isolation of Nuciferine from Nelumbo nucifera Leaves

A common method for the extraction and purification of nuciferine involves ultrasonic-assisted extraction followed by solid-phase extraction[7].

  • Sample Preparation: Dried and powdered lotus leaves are wetted with a 5% ammonia (B1221849) solution for 5 minutes[7].

  • Ultrasonic-Assisted Extraction (UAE): The pre-treated powder is then extracted with petroleum ether for 30 minutes under the assistance of ultrasound (53 kHz, 500 W)[7].

  • Purification by Solid-Phase Extraction (SPE): The crude extract is passed through a silica (B1680970) gel solid-phase extraction column to purify nuciferine[7].

  • Alternative Acid-Ethanol Extraction: Dried and powdered lotus leaves (50.0 g) are extracted three times with 500 mL of 70% ethanol (B145695) containing 0.15% hydrochloric acid, with stirring at 60°C for 6 hours[2]. The extract is then neutralized with sodium hydroxide (B78521) and concentrated[2].

1.2.2. In vitro Anti-inflammatory Assay in LPS-stimulated RAW264.7 Macrophages

  • Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Cells are pre-treated with various concentrations of nuciferine for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Cytokine Analysis: The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using ELISA kits[5].

Signaling Pathways

Nuciferine has been shown to exert its anti-inflammatory effects by modulating the PI3K/Akt/NF-κB and TLR4-mediated signaling pathways[5][6][8]. In conditions like cerebral ischemia-reperfusion injury and osteoarthritis, nuciferine can inhibit the activation of these pathways, leading to a reduction in the production of inflammatory mediators[6][8].

nuciferine_signaling cluster_inflammation Inflammatory Stimulus (e.g., LPS) cluster_nuciferine Nuciferine Action LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Nuciferine Nuciferine Nuciferine->TLR4 Nuciferine->PI3K

Nuciferine's inhibition of inflammatory pathways.

Boldine (B1667363): A Traditional Hepatoprotective Agent with Modern Antioxidant and Anti-inflammatory Validation

Boldine is the primary alkaloid in the leaves of the boldo tree (Peumus boldus), which has been used in the traditional medicine of Chile and other South American countries for centuries to treat digestive and liver ailments[9]. Scientific research has substantiated these traditional uses, highlighting boldine's potent antioxidant, anti-inflammatory, and hepatoprotective properties[10][11].

Quantitative Pharmacological Data
Pharmacological ActivityAssay/ModelTest SubstanceConcentration/DosageResultReference
Hepatoprotective Diethylnitrosamine-induced hepatocarcinogenesis in ratsBoldineModulated enzymatic and nonenzymatic antioxidant activities[10]
CCl4-induced chronic liver injury in ratsBoldine20 mg/kg & 40 mg/kg b.w.Suppressed elevation of serum transaminase levels[11]
Anti-inflammatory Xylene-induced ear edema in miceBoldine0.5 mg/kgSignificantly mitigated ear weight[12]
Carrageenan-induced paw edema in ratsBoldineSignificantly decreased paw volume[12]
Antioxidant DPPH radical scavenging assayBoldo extractHigh antioxidant activity[13]
Experimental Protocols

2.2.1. Extraction of Boldine from Peumus boldus Leaves

A variety of methods have been employed for the extraction of boldine, including conventional solvent extraction and more modern techniques.

  • Methanol (B129727) Maceration: Dry, powdered leaves (50 g) are macerated in 250 mL of 99.9% methanol at 50°C for 1 hour and then filtered. The resulting extract is concentrated and further processed with acidified water and subsequent solvent partitioning to isolate the alkaloid fraction[14].

  • Supercritical CO2 (SC-CO2) and Hot Pressurized Water (HPW) Extraction: These advanced techniques have been used to obtain high-activity fractions from boldo leaves. SC-CO2 extraction at 50°C and 90 bar yields an extract rich in essential oils, while HPW extraction at 110°C provides an extract with high antioxidant potency[15][16].

2.2.2. In vivo Hepatoprotective Activity Assessment in a Rat Model

  • Induction of Liver Injury: Chronic liver injury is induced in rats by intraperitoneal administration of carbon tetrachloride (CCl4) (2 mL/kg b.w.) twice weekly for 5 weeks[11].

  • Treatment: Separate groups of rats receive oral doses of boldine (e.g., 20 mg/kg and 40 mg/kg b.w.) daily during the CCl4 administration period[11].

  • Evaluation: Hepatoprotective effects are assessed by measuring serum levels of liver marker enzymes (transaminases), markers of oxidative stress, and gene and protein expression of inflammatory and fibrotic markers in liver tissue[11].

Signaling Pathways

Boldine's anti-inflammatory and hepatoprotective effects are mediated, in part, through the inhibition of the NF-κB and JAK2/STAT3 signaling pathways[12][17]. By downregulating these pathways, boldine reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6, and other inflammatory mediators[11][12].

boldine_signaling cluster_inflammation_boldine Inflammatory Signaling cluster_boldine_action Boldine Action Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 IKK IKK Cytokine_Receptor->IKK STAT3 STAT3 JAK2->STAT3 Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) STAT3->Inflammatory_Genes IkB IκB IKK->IkB P NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases NFkB_p65_p50->Inflammatory_Genes Boldine Boldine Boldine->JAK2 Boldine->IKK

Boldine's modulation of inflammatory signaling.

Glaucine (B1671577): A Traditional Antitussive with Bronchodilator Properties

Glaucine, an alkaloid found in plants of the Papaveraceae family such as Glaucium flavum and Corydalis yanhusuo, has been used as an antitussive agent in several countries[18]. Its mechanism of action involves bronchodilator and anti-inflammatory effects, which have been attributed to its activity as a phosphodiesterase 4 (PDE4) inhibitor and a calcium channel blocker[18][19].

Quantitative Pharmacological Data
Pharmacological ActivityAssay/ModelTest SubstanceConcentration/DosageResultReference
Antitussive Clinical trial in patients with acute/chronic coughGlaucine syrup30 mg, 3 times daily for 7 daysSignificantly greater reduction in cough scores compared to codeine[20]
Clinical trial in patients with chronic coughGlaucine30 mg single doseSignificantly reduced cough frequency compared to placebo[21]
PDE4 Inhibition Human bronchus and polymorphonuclear leukocytesGlaucineKi: 3.4 µM[19]
Experimental Protocols

3.2.1. Clinical Evaluation of Antitussive Efficacy

  • Study Design: A double-blind, comparative clinical trial can be conducted with patients suffering from cough due to upper respiratory tract inflammation.

  • Treatment Arms: Patients are randomized to receive either glaucine (e.g., 30 mg three times daily) or a comparator/placebo (e.g., codeine 30 mg three times daily) for a defined period (e.g., 7 days)[20].

  • Efficacy Assessment: The cough suppressant effect is evaluated by both the physician and the patient using a rating scale (e.g., a 4-point scale from absent to severe) and a visual analogue scale[20].

Signaling Pathways

Glaucine's bronchodilator and anti-inflammatory effects are primarily due to its inhibition of PDE4 and blockage of L-type Ca2+ channels. PDE4 inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels, which promotes smooth muscle relaxation and reduces the release of inflammatory mediators.

glaucine_workflow cluster_cellular_action Cellular Mechanism of Glaucine cluster_glaucine_intervention Glaucine Intervention ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA AMP AMP PDE4->AMP Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Inflammation_Reduction Reduced Inflammation PKA->Inflammation_Reduction Ca_Channel L-type Ca2+ Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Contraction Muscle Contraction Ca_Influx->Contraction Glaucine Glaucine Glaucine->PDE4 Glaucine->Ca_Channel

Mechanism of action for glaucine.

Liriodenine (B31502): A Promising Anticancer Agent from Traditional Flora

Liriodenine is an oxoaporphine alkaloid that has been isolated from various plants, particularly from the Annonaceae family. While not as widely documented in traditional medicine for a specific ailment as the other alkaloids in this guide, plants containing liriodenine have been used in traditional remedies. Modern research has identified liriodenine as a potent cytotoxic and anticancer agent, with its mechanism of action involving the inhibition of topoisomerase II and the induction of apoptosis[22][23].

Quantitative Pharmacological Data
Pharmacological ActivityAssay/ModelTest SubstanceConcentration/DosageResultReference
Anticancer Human ovarian cancer cell line (CAOV-3)LiriodenineIC50 values determined at different time points[24]
Human lung adenocarcinoma cell line (A549)LiriodenineSuppressed proliferation in a dose- and time-dependent manner[25]
Human hepatoma cell lines (Hep G2, SK-Hep-1)LiriodenineInduced cell cycle G1 arrest[26]
Topoisomerase II Inhibition In vitro assay with purified human topoisomerase IILiriodeninePotent catalytic inhibition[22]
Experimental Protocols

4.2.1. In vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Cancer cell lines (e.g., A549, CAOV-3) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of liriodenine for different time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan (B1609692) crystals.

  • Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC50 value is then calculated.

4.2.2. Topoisomerase II Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

  • Reaction Mixture: Purified human topoisomerase II is incubated with kDNA in the presence or absence of liriodenine in a reaction buffer.

  • Electrophoresis: The reaction products are separated by agarose (B213101) gel electrophoresis.

  • Analysis: Inhibition of topoisomerase II is indicated by the inability of the enzyme to convert the catenated kDNA into decatenated, relaxed circular DNA, which is visualized as a difference in migration on the gel[22].

Signaling Pathways

Liriodenine's anticancer effects are multifaceted. It can intercalate into DNA and inhibit topoisomerase II, leading to DNA damage and cell cycle arrest. Furthermore, it can induce apoptosis through the mitochondrial signaling pathway, involving the activation of caspases[24][25]. It has also been shown to increase the expression of the tumor suppressor p53 in some cancer cell lines[26].

liriodenine_cancer_workflow cluster_cellular_targets Liriodenine's Anticancer Mechanisms cluster_liriodenine_effects Liriodenine Effects DNA DNA TopoII Topoisomerase II DNA->TopoII replication/ transcription TopoII->DNA resolves topology Mitochondria Mitochondria Caspases Caspases Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis p53 p53 Cell_Cycle_Arrest Cell Cycle Arrest (G1 or G2/M) p53->Cell_Cycle_Arrest p53->Apoptosis Liriodenine Liriodenine Liriodenine->TopoII Liriodenine->Mitochondria Liriodenine->p53 upregulates

Anticancer mechanisms of liriodenine.

Conclusion

The aporphine alkaloids presented in this guide exemplify the successful transition of traditional remedies into modern pharmacological leads. The wealth of traditional knowledge surrounding plants containing these alkaloids has provided a valuable starting point for scientific investigation, leading to the discovery of their specific molecular targets and mechanisms of action. The quantitative data and detailed protocols provided herein are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further exploration of this promising class of natural products for the development of novel therapeutics. Continued research into the vast diversity of aporphine alkaloids is likely to uncover even more therapeutic applications, further bridging the gap between traditional medicine and modern science.

References

Aporphine Alkaloids: A Comprehensive Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aporphine (B1220529) alkaloids represent the second-largest group of isoquinoline (B145761) alkaloids, defined by their rigid tetracyclic dibenzo[de,g]quinoline core structure. Widely distributed throughout the plant kingdom, particularly in families like Annonaceae, Lauraceae, and Papaveraceae, these natural products have captured significant scientific attention. Their diverse and potent biological activities, spanning from anticancer and anti-inflammatory to significant effects on the central nervous system (CNS), establish them as a "privileged scaffold" in the fields of medicinal chemistry and drug discovery. This technical guide offers a comprehensive review of aporphine alkaloids, summarizing quantitative biological data, detailing key experimental protocols, and visualizing critical signaling pathways to serve as a vital resource for the scientific community.

Structural Diversity and Classification

The structural diversity of aporphine alkaloids (AAs) is vast, with variations stemming from different substitution patterns (e.g., hydroxyl, methoxy, methylenedioxy groups) on the aromatic rings and the stereochemistry at the C-6a position. They are broadly categorized into several subtypes, each possessing distinct pharmacological profiles. The primary subtypes include:

  • Proaporphines: Biosynthetic precursors to aporphine alkaloids.

  • Aporphines: The main class, featuring the characteristic tetracyclic core.

  • Oxoaporphines: Aporphines with a carbonyl group at the C-7 position.

  • Dehydroaporphines: Characterized by a double bond involving the nitrogen atom.

Biosynthesis of the Aporphine Core

The biosynthesis of the aporphine scaffold is a key branch of the benzylisoquinoline alkaloid (BIA) pathway, originating from L-tyrosine.[1][2][3] The central precursor for all BIAs, (S)-norcoclaurine, is formed from the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), both derivatives of L-tyrosine. A series of enzymatic steps, including methylation and hydroxylation, convert (S)-norcoclaurine into the critical intermediate, (S)-reticuline.

The defining step in aporphine biosynthesis is the intramolecular C-C phenol (B47542) coupling of (S)-reticuline.[1] This reaction is catalyzed by cytochrome P450 enzymes, specifically from the CYP80G subfamily, which facilitate the formation of the new six-membered ring, creating the tetracyclic aporphine core.[1][4] For instance, corytuberine (B190840) synthase, a CYP80G enzyme, converts (S)-reticuline into (S)-corytuberine.[1] Subsequent enzymatic modifications, such as additional methylations, demethylations, and hydroxylations, generate the vast array of aporphine alkaloids found in nature.[1]

Aporphine Alkaloid Biosynthesis Biosynthesis of the Aporphine Core from L-Tyrosine cluster_0 Precursor Synthesis cluster_1 Core Pathway cluster_2 Aporphine Scaffold Formation L-Tyrosine L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine 4-HPAA 4-Hydroxyphenyl- acetaldehyde L-Tyrosine->4-HPAA Condensation Norcoclaurine Synthase Dopamine->Condensation:w 4-HPAA->Condensation:w Norcoclaurine (S)-Norcoclaurine Methylations_Hydroxylations Multiple Enzymatic Steps (NMT, 6OMT, CNMT, P450) Norcoclaurine->Methylations_Hydroxylations Reticuline (S)-Reticuline Phenol_Coupling Intramolecular Phenol Coupling (CYP80G Enzymes) Reticuline->Phenol_Coupling Condensation->Norcoclaurine Methylations_Hydroxylations->Reticuline Aporphine_Core Aporphine Core (e.g., Corytuberine) Modifications Further Modifications (O-Methylation, etc.) Aporphine_Core->Modifications Phenol_Coupling->Aporphine_Core Diverse_Aporphines Diverse Aporphine Alkaloids Modifications->Diverse_Aporphines Dopamine_label HPAA_label

A simplified overview of the aporphine alkaloid biosynthetic pathway.

Quantitative Biological Data

The pharmacological effects of aporphine alkaloids have been extensively quantified. The following tables summarize key inhibitory and binding affinity data for prominent members of this class across various biological targets.

Table 1: Anticancer Activity of Aporphine Alkaloids (IC₅₀ Values)

Alkaloid Cancer Cell Line Activity (IC₅₀) Reference(s)
Liriodenine (B31502) CAOV-3 (Ovarian) 37.3 µM (24h) [5][6]
MCF-7 (Breast) 33.31 µM
HepG2 (Liver) 18.12 µg/mL
HCT116 (Colon) 6.64 µg/mL (as Lysicamine)
Boldine (B1667363) Caco-2 (Colon) > 500 µM (72h)
Glaucine Various Generally lower cytotoxicity

| Nuciferine (B1677029) | Various | Moderate activity | |

Note: IC₅₀ values can vary based on experimental conditions such as incubation time and cell line.

Table 2: Receptor Binding and Functional Activity of Nuciferine

Receptor Subtype Activity Type Kᵢ (nM) EC₅₀ / IC₅₀ (nM) Reference(s)
Dopamine D₂ Partial Agonist 62 (K_B) 64 [7][8]
Dopamine D₄ Agonist - 2000 [7][8]
Dopamine D₅ Partial Agonist - 2600 [7][8]
Serotonin (B10506) 5-HT₁ₐ Agonist - 3200 [7][8]
Serotonin 5-HT₂ₐ Antagonist 139 478 [7][8]
Serotonin 5-HT₂B Antagonist - 1000 [7][8]
Serotonin 5-HT₂C Antagonist - 131 [7][8]
Serotonin 5-HT₆ Partial Agonist - 700 [7][8]

| Serotonin 5-HT₇ | Inverse Agonist | - | 150 |[7][8] |

Table 3: Enzyme Inhibition by Aporphine Alkaloids (IC₅₀ Values)

Alkaloid Enzyme Activity (IC₅₀) Reference(s)
Glaucine Acetylcholinesterase (AChE) Varies
Boldine Xanthine Oxidase - [9][10]

| Liriodenine | Topoisomerase II | Potent Inhibitor | |

Key Experimental Protocols

Reproducible and verifiable data are the cornerstones of drug development. Below are detailed methodologies for key assays used to characterize aporphine alkaloids.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[11][12][13][14]

  • Protocol:

    • Cell Seeding: Seed cancer cells (e.g., A549, HeLa, K562) in a 96-well flat-bottom plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[11][15]

    • Compound Treatment: Prepare serial dilutions of the test aporphine alkaloid in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include appropriate vehicle (e.g., DMSO) and untreated controls.

    • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[11]

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[11]

    • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes.[11][15]

    • Absorbance Measurement: Read the absorbance at a wavelength between 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11][13]

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT Assay Workflow Workflow for Assessing Cell Viability via MTT Assay A 1. Seed Cells in 96-well plate B 2. Treat with Aporphine Alkaloid A->B C 3. Incubate (24-72 hours) B->C D 4. Add MTT Reagent (Incubate 2-4 hours) C->D E Yellow MTT (Soluble) F Purple Formazan (Insoluble) Mito Mitochondrial Reductase (Viable Cells) E->Mito Reduction G 5. Add Solubilizing Agent (e.g., DMSO) F->G H 6. Measure Absorbance (~570 nm) G->H I 7. Calculate IC₅₀ H->I Mito->F

A standard workflow for the MTT cell viability assay.
Receptor Affinity Determination: Radioligand Binding Assay

This assay is used to determine the affinity (Kᵢ value) of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

  • Principle: A radiolabeled ligand with a known high affinity for the target receptor is incubated with a source of the receptor (e.g., cell membranes). The test compound is added at various concentrations, and its ability to displace the radioligand is measured. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.[16][17]

  • Protocol (Example: Nuciferine at Dopamine D₂ Receptors):

    • Membrane Preparation: Use cell membranes from HEK293 cells stably transfected with the human dopamine D₂ receptor.[16]

    • Reaction Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]spiperone at a concentration near its K_d), and varying concentrations of the test compound (nuciferine). The total reaction volume is typically 100-200 µL in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7][16]

    • Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature or 30°C).[7][16]

    • Separation: Rapidly separate the bound radioligand from the free (unbound) radioligand. This is commonly achieved by vacuum filtration through a glass fiber filter, which traps the cell membranes.

    • Quantification: Measure the amount of radioactivity trapped on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of inhibition of radioligand binding versus the log concentration of the test compound. The IC₅₀ value is determined from this curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d) , where [L] is the concentration of the radioligand and K_d is its dissociation constant.[16]

Signaling Pathways and Mechanisms of Action

Aporphine alkaloids exert their biological effects by modulating a variety of cellular signaling pathways.

Liriodenine-Induced Apoptosis in Cancer Cells

Liriodenine has been shown to induce apoptosis (programmed cell death) in several cancer cell lines, including laryngeal and ovarian cancer cells.[5][6][18][19] A primary mechanism involves the upregulation of the p53 tumor suppressor protein.[18][19][20]

  • Mechanism: Liriodenine treatment leads to increased expression of p53.[18][19] Activated p53 can then trigger the intrinsic (mitochondrial) apoptosis pathway. This involves an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[5][20] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial membrane permeability, the release of cytochrome c into the cytosol, and the subsequent activation of a caspase cascade, primarily involving caspase-9 (initiator) and caspase-3 (executioner).[5][6] The activation of caspase-3 ultimately leads to the cleavage of cellular proteins and the morphological changes characteristic of apoptosis.

Liriodenine Apoptosis Pathway Liriodenine-Induced Intrinsic Apoptosis Pathway Liriodenine Liriodenine p53 p53 Upregulation Liriodenine->p53 Bax Bax ↑ (Pro-apoptotic) p53->Bax Bcl2 Bcl-2 ↓ (Anti-apoptotic) p53->Bcl2 Mito Mitochondrion Bax->Mito + Bcl2->Mito - CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Liriodenine induces apoptosis via p53 and the mitochondrial pathway.
Nuciferine's Modulation of Dopamine and Serotonin Pathways

Nuciferine exhibits a complex pharmacological profile, acting on multiple G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[7][8]

  • D₂-like Receptor Signaling: As a partial agonist at D₂ dopamine receptors, nuciferine binds to the receptor, which is coupled to an inhibitory G-protein (Gαi/o). This interaction inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of the second messenger cyclic AMP (cAMP). This modulatory effect is similar to that of some atypical antipsychotic drugs.[7][21]

  • 5-HT₂ₐ Receptor Signaling: As an antagonist at 5-HT₂ₐ serotonin receptors, nuciferine blocks the receptor, which is coupled to a Gq/11 G-protein. This prevents the activation of phospholipase C (PLC), thereby inhibiting the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). The result is a blockade of the downstream increase in intracellular calcium levels.[7][22]

Nuciferine Receptor Signaling Nuciferine's Dual Modulation of GPCR Signaling cluster_D2 Dopamine D₂ Receptor (Partial Agonism) cluster_5HT2A Serotonin 5-HT₂ₐ Receptor (Antagonism) Nuciferine_D2 Nuciferine D2R D₂ Receptor Nuciferine_D2->D2R G_i Gαi/o D2R->G_i AC_D2 Adenylyl Cyclase G_i->AC_D2 Inhibition cAMP_D2 cAMP ↓ AC_D2->cAMP_D2 Nuciferine_5HT Nuciferine HT2AR 5-HT₂ₐ Receptor Nuciferine_5HT->HT2AR Blocks Sero Serotonin Sero->HT2AR G_q Gαq/11 HT2AR->G_q PLC Phospholipase C G_q->PLC Ca Intracellular Ca²⁺ ↑ PLC->Ca

Nuciferine's distinct actions on D₂ and 5-HT₂ₐ receptor pathways.
Antioxidant Mechanism of Boldine

Boldine is recognized as one of the most potent natural antioxidants.[23][24] Its primary mechanism of action is direct free radical scavenging.

  • Mechanism: Boldine's chemical structure, particularly its phenolic hydroxyl groups and the benzylic hydrogen at C-6a, allows it to donate a hydrogen atom to neutralize reactive oxygen species (ROS) and other free radicals.[25] This process, known as Hydrogen Atom Transfer (HAT), converts the damaging radical into a more stable molecule, while the boldine molecule itself becomes a stabilized radical that does not propagate the oxidative chain reaction. This activity effectively prevents lipid peroxidation and protects cells from oxidative damage.[9][10][23][25]

Conclusion and Future Perspectives

Aporphine alkaloids are a rich and diverse class of natural products with a wide spectrum of validated pharmacological activities. Their "privileged scaffold" continues to be a source of inspiration for the development of new therapeutic agents, particularly in the areas of oncology and neurology. The quantitative data and mechanistic insights presented in this guide underscore their potential. Future research should focus on the synthesis of novel derivatives to optimize potency and selectivity, detailed in vivo efficacy and safety studies, and the further elucidation of their complex interactions with cellular signaling networks. The continued exploration of aporphine alkaloids holds significant promise for addressing unmet medical needs.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 14-O-Acetylsachaconitine from Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-O-Acetylsachaconitine is a C19-diterpenoid alkaloid found in various species of the genus Aconitum, a plant with a long history in traditional medicine. These compounds are of significant interest to researchers for their potential pharmacological activities. This document provides a comprehensive overview of the extraction and purification protocols for 14-O-Acetylsachaconitine from plant materials, specifically targeting researchers in natural product chemistry, pharmacology, and drug development. The methodologies described are based on established protocols for the isolation of diterpenoid alkaloids from Aconitum species.

Data Presentation

The extraction of 14-O-Acetylsachaconitine is typically part of a broader isolation of total alkaloids from the plant material. The yield of a specific alkaloid is dependent on the plant species, geographical location, and the extraction and purification methods employed. The following table summarizes typical parameters and yields for the extraction of diterpenoid alkaloids from Aconitum species, which can be adapted for the specific isolation of 14-O-Acetylsachaconitine.

ParameterValue/RangePlant Species ExampleSource for General Protocol
Extraction Method Heat Reflux ExtractionAconitum coreanum[1]
Solvent 95% Ethanol (B145695) with 1% HClAconitum coreanum[1]
Solvent-to-Solid Ratio Not explicitly stated, but multiple extractions performed-[1]
Extraction Time Not explicitly stated, 3 successive extractions-[1]
Extraction Temperature Boiling point of the solvent-[1]
Crude Alkaloid Yield ~0.93% (from 5 kg of dried roots)Aconitum coreanum[1]
Purification Method pH-zone-refining counter-current chromatographyAconitum coreanum[1]

Experimental Protocols

The following is a detailed protocol for the extraction and purification of total diterpenoid alkaloids from Aconitum species, which can be further purified to isolate 14-O-Acetylsachaconitine.

I. Preparation of Plant Material
  • Collection and Identification: Collect the roots of the desired Aconitum species. Ensure proper botanical identification to prevent the use of incorrect plant material.

  • Drying and Grinding: Air-dry the plant material in a well-ventilated area, protected from direct sunlight. Once thoroughly dried, grind the material into a coarse powder (approximately 40-60 mesh).

II. Extraction of Crude Alkaloids

This protocol is based on a general method for diterpenoid alkaloid extraction.[1]

  • Acidified Ethanol Extraction:

    • Place the powdered plant material (e.g., 5 kg) in a large-scale extraction apparatus.

    • Add 95% ethanol containing a small amount of hydrochloric acid (e.g., 10 mL HCl in the total solvent volume) to the plant material.[1]

    • Perform heat reflux extraction. The exact temperature will be the boiling point of the ethanol solution.

    • Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.

  • Solvent Removal:

    • Combine the ethanolic extracts from all three extractions.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator to remove the ethanol.

  • Acid-Base Liquid-Liquid Partitioning:

    • Dissolve the residue in a 1% hydrochloric acid solution (e.g., 2 L).[1]

    • Wash the acidic solution with a non-polar solvent like petroleum ether to remove pigments and lipids. Discard the petroleum ether layer.

    • Adjust the pH of the acidic aqueous solution to approximately 9.5 with an ammonia (B1221849) solution.[1] This will precipitate the alkaloids.

    • Extract the alkaline solution multiple times with chloroform (B151607).[1] The alkaloids will move into the chloroform layer.

    • Combine the chloroform extracts and evaporate to dryness under reduced pressure to obtain the crude alkaloid extract.[1]

III. Purification of 14-O-Acetylsachaconitine

The crude alkaloid extract is a complex mixture of various alkaloids. Further purification is required to isolate 14-O-Acetylsachaconitine. High-speed counter-current chromatography (HSCCC) or column chromatography are effective methods.

A. Column Chromatography (General Procedure):

  • Stationary Phase: Use silica (B1680970) gel or alumina (B75360) as the stationary phase.

  • Elution:

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.

    • Load the dissolved extract onto the prepared column.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol (B129727), with the methanol concentration gradually increasing.

    • Collect fractions and monitor the separation using thin-layer chromatography (TLC).

    • Combine fractions containing the compound of interest (as determined by comparison with a standard, if available, or by further analytical methods).

  • Final Purification:

    • The fractions containing 14-O-Acetylsachaconitine may require further purification using preparative high-performance liquid chromatography (prep-HPLC) to achieve high purity.

B. pH-Zone-Refining Counter-Current Chromatography (Advanced Method):

This technique is highly efficient for separating alkaloids.[1]

  • Two-Phase Solvent System: A typical system for diterpenoid alkaloids is petroleum ether-ethyl acetate-methanol-water.[1]

  • Mobile and Stationary Phases: The upper phase is often used as the stationary phase, and the lower phase as the mobile phase. Triethylamine is added to the stationary phase and hydrochloric acid to the mobile phase to create a pH gradient.[1]

  • Separation: The crude alkaloid extract is dissolved in a mixture of the two phases and injected into the CCC coil. The separation is based on the differential partitioning of the alkaloids between the two liquid phases.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by HPLC to identify those containing pure 14-O-Acetylsachaconitine.

IV. Structure Elucidation

The identity and purity of the isolated 14-O-Acetylsachaconitine should be confirmed using modern analytical techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR): To elucidate the chemical structure.

Mandatory Visualizations

Extraction_Workflow plant Aconitum Plant Material (Dried and Powdered) extraction Acidified Ethanol Heat Reflux Extraction plant->extraction filtration Filtration and Concentration extraction->filtration partitioning Acid-Base Liquid-Liquid Partitioning filtration->partitioning crude_extract Crude Alkaloid Extract partitioning->crude_extract purification Chromatographic Purification (e.g., Column Chromatography, HSCCC) crude_extract->purification fractions Fraction Collection and Analysis (TLC, HPLC) purification->fractions pure_compound Pure 14-O-Acetylsachaconitine fractions->pure_compound Logical_Relationship start Start: Dried Aconitum Plant process1 Extraction (e.g., Heat Reflux) start->process1 check1 Exhaustive Extraction? process1->check1 check1->process1 No process2 Purification (e.g., Chromatography) check1->process2 Yes check2 Desired Purity Achieved? process2->check2 check2->process2 No end End: Pure 14-O-Acetylsachaconitine check2->end Yes

References

Application Note: High-Performance Liquid Chromatography (HPLC-UV) Method for the Analysis of Aporphine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aporphine (B1220529) alkaloids are a large and structurally diverse class of benzylisoquinoline alkaloids found in various plant species.[1] Many compounds in this class exhibit significant pharmacological activities, including potent dopamine (B1211576) agonism, which is utilized in the management of advanced Parkinson's disease.[2][3] Consequently, robust and reliable analytical methods are crucial for their identification, quantification, and quality control in raw materials and pharmaceutical formulations.[1] High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used, accurate, and rapid technique for the analysis of these compounds.[1][2][4] This application note provides a comprehensive protocol for the development and validation of an HPLC-UV method for aporphine alkaloid analysis.

Principle

The method is based on reversed-phase high-performance liquid chromatography (RP-HPLC), where a non-polar stationary phase (typically C18 or similar) is used with a polar mobile phase. Aporphine alkaloids are separated based on their differential partitioning between the stationary and mobile phases. The separation is optimized by adjusting mobile phase composition, pH, and gradient. Detection is achieved by monitoring the UV absorbance of the alkaloids at a specific wavelength where they exhibit maximum absorption.

Experimental Protocols

Sample Preparation (General Protocol)

A sensitive and accurate analysis begins with an optimized extraction procedure to isolate the alkaloids from the sample matrix (e.g., plant material).

  • Extraction:

    • Weigh a precise amount of homogenized plant material (e.g., dried leaves).

    • Perform extraction using a suitable solvent system. A synergistic effect has been noted between chloroform (B151607) and methanol (B129727), improving alkaloid extraction.[5] Other solvents like acetone (B3395972) and n-hexane can also be used in various combinations.[5] Accelerated solvent extraction offers a green alternative to conventional methods.

    • The extraction can be performed using sonication or maceration, followed by centrifugation or filtration to separate the extract from solid residues.

  • Purification (if necessary):

    • The crude extract can be subjected to an acid-base partitioning to selectively isolate the alkaloids.

    • Dissolve the extract in an acidic aqueous solution (e.g., HCl or acetic acid) to protonate the alkaloids, making them water-soluble.

    • Wash the aqueous solution with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities.

    • Basify the aqueous phase with a base (e.g., ammonium (B1175870) hydroxide) to deprotonate the alkaloids, making them soluble in organic solvents.

    • Extract the alkaloids into an immiscible organic solvent (e.g., chloroform or dichloromethane).

  • Final Preparation:

    • Evaporate the organic solvent to dryness under reduced pressure.

    • Reconstitute the residue in a known volume of the HPLC mobile phase or a compatible solvent like methanol.[6]

    • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system to prevent column blockage.[6]

Instrumentation and Chromatographic Conditions

The following tables summarize typical HPLC-UV conditions used for the analysis of various aporphine alkaloids. The optimal conditions may vary depending on the specific alkaloids of interest and the sample matrix.

Table 1: Example HPLC-UV Chromatographic Conditions for Aporphine Alkaloid Analysis

Analyte/SourceColumnMobile PhaseElution ModeFlow RateDetection WavelengthReference
Apomorphine & Impurities C1810 mM Phosphate Buffer (pH 3.0) and Methanol (87.5:12.5 v/v) with 0.075% L-tartaric acidIsocraticNot SpecifiedNot Specified[2]
Alkaloids from Cassytha filiformis RP-select B (5 µm)A: Water with 10 mM ammonium acetate (B1210297) (pH 3) - Acetonitrile (90:10 v/v)B: AcetonitrileGradient (0-40% B)Not SpecifiedNot Specified[6][7]
Alkaloids from Spirospermum penduliflorum Not SpecifiedMobile phase pH 3 with a methanol gradientGradient (starting at 32% methanol, slope 0.42%/min)Not SpecifiedNot Specified[8]
Alkaloids from Sabia schumanniana Thermo Scientific Hypersil GOLD™ aQ C18 (100 mm × 2.1 mm, 1.9 µm)A: 0.1% Formic acid in waterB: AcetonitrileGradient0.3 mL/minNot Specified[9]
Method Validation Protocol

The developed HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[2]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, or matrix components). This is confirmed by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples.[2][3]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

    • Prepare a series of at least five standard solutions of the aporphine alkaloid at different concentrations.

    • Inject each solution in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Determine the linearity by calculating the correlation coefficient (r), which should ideally be ≥ 0.999.[2][3]

  • Accuracy: The closeness of the test results to the true value.

    • Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze the samples and calculate the percentage recovery. Recoveries are often expected to be within 98-102%.[2][3]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples at 100% of the test concentration during the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different equipment.

    • Express the precision as the relative standard deviation (RSD), which should typically be less than 2%.[2][3]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

    • These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

    • Introduce small changes to parameters like mobile phase pH, organic solvent composition, column temperature, and flow rate.

    • Evaluate the effect of these changes on the analytical results (e.g., retention time, peak area). The method is considered robust if the results remain within acceptable criteria.[2][3]

Data Presentation

Quantitative data from method validation studies should be summarized for clarity.

Table 2: Summary of Published Method Validation Parameters for Aporphine Alkaloids

AnalyteParameterValueReference
Apomorphine Linearity (r)0.999[2][3]
Accuracy (% Recovery)99.72 – 100.08%[2][3]
Repeatability (RSD)0.23%[2][3]
Intermediate Precision (RSD)0.56%[2][3]
Cassythine LOD13 µg/mL[6][7]
LOQ20 µg/mL[6][7]
Dicentrine LOD3 µg/mL[8]
LOQ10 µg/mL[8]
Intermediate Precision (RSD)< 10%[8]
Accuracy Range10 - 75 µg/mL[8]

Workflow and Visualization

The overall process for developing and applying an HPLC-UV method for aporphine alkaloid analysis can be visualized as a logical workflow.

HPLC_Method_Development_Workflow Workflow for Aporphine Alkaloid HPLC-UV Method Development cluster_validation Validation Parameters sample_prep 1. Sample Preparation (Extraction, Purification) hplc_setup 2. HPLC System Preparation (Mobile Phase, Column Equilibration) sample_prep->hplc_setup method_dev 3. Method Development (Column & Mobile Phase Screening, Parameter Optimization) hplc_setup->method_dev method_val 4. Method Validation (ICH Guidelines) method_dev->method_val routine_analysis 5. Routine Sample Analysis method_val->routine_analysis spec Specificity method_val->spec data_proc 6. Data Processing & Reporting (Integration, Quantification, Documentation) routine_analysis->data_proc lin Linearity acc Accuracy prec Precision lod_loq LOD/LOQ robust Robustness

Caption: HPLC-UV method development and validation workflow.

Conclusion

The HPLC-UV method is a precise, accurate, and reliable technique for the quantitative analysis of aporphine alkaloids in various samples. A successful method requires careful optimization of sample preparation and chromatographic conditions, followed by rigorous validation in accordance with ICH guidelines. The protocols and data presented here serve as a comprehensive guide for researchers and scientists to develop and implement robust analytical methods for quality control and research involving aporphine alkaloids.

References

Application Notes and Protocols for the Synthesis and Derivatization of Aporphine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aporphine (B1220529) alkaloids represent a large and structurally diverse class of isoquinoline (B145761) alkaloids with significant pharmacological importance.[1][2][3] These compounds, characterized by a tetracyclic core, exhibit a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective effects.[1][4][5] Their therapeutic potential has driven considerable interest in the development of efficient synthetic and derivatization strategies to access novel analogs with improved potency and selectivity. These application notes provide an overview of key synthetic methodologies and derivatization protocols for aporphine alkaloids, supplemented with quantitative data and visual diagrams to aid in experimental design and execution.

Key Synthetic Strategies for the Aporphine Core

The construction of the aporphine scaffold primarily relies on the formation of the tetracyclic ring system through various cyclization strategies. The most prominent methods include the Bischler-Napieralski/Pschorr sequence, the Pictet-Spengler reaction followed by cyclization, and modern palladium-catalyzed cross-coupling reactions.

Bischler-Napieralski Reaction followed by Pschorr Cyclization

This classical approach involves the cyclization of a β-phenylethylamide to a 3,4-dihydroisoquinoline (B110456) using a dehydrating agent (Bischler-Napieralski), followed by intramolecular arylation via a diazonium salt intermediate (Pschorr cyclization) to form the aporphine core.

Experimental Protocol: Synthesis of a Dihydroisoquinoline Intermediate via Bischler-Napieralski Reaction [6][7][8][9]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting β-phenylethylamide (1.0 eq) in a suitable anhydrous solvent such as acetonitrile (B52724) or dichloromethane (B109758).

  • Reagent Addition: Cool the solution in an ice bath. Slowly add a dehydrating agent like phosphorus oxychloride (POCl₃, 2.0-3.0 eq) or triflic anhydride (B1165640) (Tf₂O, 1.25 eq) dropwise.[6][7]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and carefully pour it onto crushed ice. Basify the aqueous solution to pH 8-9 with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Reduction: Dissolve the crude dihydroisoquinoline in methanol (B129727) and cool in an ice bath. Add sodium borohydride (B1222165) (NaBH₄, 1.5 eq) portion-wise. Stir at room temperature for 1-2 hours.

  • Final Work-up and Purification: Quench the reaction with water and remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane. Dry the combined organic layers and concentrate. Purify the crude tetrahydroisoquinoline by column chromatography on silica (B1680970) gel.[6]

Experimental Protocol: Pschorr Cyclization to form the Aporphine Core [6]

  • Diazotization: Dissolve the 1-(2'-aminobenzyl)-tetrahydroisoquinoline intermediate in a mixture of concentrated sulfuric acid and water at 0-5 °C. Add a solution of sodium nitrite (B80452) in water dropwise while maintaining the temperature below 5 °C.

  • Cyclization: Slowly add the cold diazonium salt solution to a vigorously stirred suspension of copper powder in water.

  • Reaction: Allow the mixture to warm to room temperature and then gently heat on a water bath (50-60 °C) until nitrogen evolution ceases.

  • Work-up and Purification: Cool the reaction mixture and filter to remove the copper powder. Make the filtrate alkaline with ammonium (B1175870) hydroxide (B78521) and extract with chloroform. Dry the combined organic extracts and concentrate. Purify the crude aporphine alkaloid by column chromatography on silica gel.[6]

Pictet-Spengler Reaction and Intramolecular Arylation

This strategy involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline (THIQ), which then undergoes intramolecular C-H arylation to construct the aporphine ring system.[10][11][12]

Experimental Protocol: Synthesis of a Tetrahydroisoquinoline via Pictet-Spengler Reaction [10][11][13]

  • Reaction Setup: Dissolve the β-arylethylamine (e.g., N-tosyl tyramine) and an aldehyde (e.g., 2-bromophenylacetaldehyde) in a suitable solvent like trifluoroacetic acid.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Work-up and Purification: Once the reaction is complete, neutralize the acid and extract the product. The crude product is then purified, often by column chromatography, to yield the tetrahydroisoquinoline.

Experimental Protocol: Palladium-Catalyzed Intramolecular Phenol ortho-Arylation [10]

  • Reaction Setup: To a Schlenk tube under an inert atmosphere, add the N-protected 1-(2-bromobenzyl)-tetrahydroisoquinoline (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., tricyclohexylphosphine), and a base (e.g., cesium carbonate).

  • Solvent and Degassing: Add an anhydrous solvent such as DMF or acetonitrile. Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture in an oil bath at a temperature ranging from 80-120 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography on silica gel.[6]

Derivatization of Aporphine Alkaloids

The derivatization of the aporphine scaffold is crucial for modulating its pharmacological properties.[14] Common modifications include N-alkylation, O-alkylation, acylation, and functionalization of the aromatic rings.

Experimental Protocol: General N-Alkylation

  • Reaction Setup: Dissolve the aporphine alkaloid (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile.

  • Reagent Addition: Add a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) and the desired alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide, 1.1-1.5 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Filter off the base and concentrate the filtrate. Dissolve the residue in a suitable organic solvent and wash with water. Dry the organic layer and concentrate. Purify the N-alkylated product by column chromatography.

Experimental Protocol: General O-Acetylation

  • Reaction Setup: Dissolve the hydroxylated aporphine alkaloid (1.0 eq) in a mixture of pyridine (B92270) and acetic anhydride.

  • Reaction: Stir the reaction at room temperature overnight or until completion as indicated by TLC.

  • Work-up and Purification: Pour the reaction mixture into ice water and extract with an organic solvent. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate to give the O-acetylated derivative, which can be further purified by chromatography if necessary.

Quantitative Data Summary

Synthetic Step/DerivativeReaction/AssayYield (%) / ActivityReference
Synthesis
(S)-Isocorydine SynthesisPd-catalyzed intramolecular coupling50%[4]
Pictet-Spengler CyclizationN-tosyl tyramine (B21549) with 2-bromophenylacetaldehyde55%[10]
Derivatization & Activity
Crebanine DerivativesAntiarrhythmic ActivityVaried[14]
Isocorydine DerivativesAntiarrhythmic ActivityVaried[14]
Stephanine DerivativesAntiarrhythmic ActivityVaried[14]
Taspine Derivative (SMU-Y6)TLR2 Binding Affinity (Kd)0.18 µmol/L[15]
2-hydroxy-1-methoxyaporphineGlucose Consumption in 3T3-L1 cellsActive[16]
PronuciferineGlucose Consumption in 3T3-L1 cellsActive[16]

Visualizations

Synthetic Workflows

aporphine_synthesis cluster_bischler Bischler-Napieralski/Pschorr Pathway cluster_pictet Pictet-Spengler/Arylation Pathway b_start β-Phenylethylamide b_int1 3,4-Dihydroisoquinoline b_start->b_int1 Bischler-Napieralski (POCl₃) b_int2 Tetrahydroisoquinoline b_int1->b_int2 Reduction (NaBH₄) b_int3 1-(2'-Aminobenzyl)-THIQ b_int2->b_int3 Alkylation b_end Aporphine Core b_int3->b_end Pschorr Cyclization (NaNO₂, Cu) p_start β-Arylethylamine p_int1 Tetrahydroisoquinoline p_start->p_int1 Pictet-Spengler p_aldehyde Aldehyde/Ketone p_aldehyde->p_int1 Pictet-Spengler p_end Aporphine Core p_int1->p_end Intramolecular Arylation (Pd-cat.)

Caption: Key synthetic pathways to the aporphine core.

Signaling Pathways

tlr2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR2 TLR2 MyD88 MyD88 TLR2->MyD88 recruitment IKK IKKα/β MyD88->IKK MAPK MAPK (p38, ERK, JNK) MyD88->MAPK IκBα IκBα IKK->IκBα phosphorylates NFκB p65 IκBα->NFκB releases Cytokines Inflammatory Cytokine Genes NFκB->Cytokines activates transcription MAPK->Cytokines activates transcription Aporphine Aporphine Derivative (e.g., SMU-Y6) Aporphine->TLR2 inhibits

Caption: Inhibition of the TLR2 signaling pathway by aporphine derivatives.

Conclusion

The synthetic routes and derivatization protocols outlined in these notes provide a robust framework for the exploration of aporphine alkaloid chemistry. The versatility of these methods allows for the generation of diverse libraries of compounds for structure-activity relationship studies and the development of new therapeutic agents. The provided diagrams and data tables serve as a practical guide for researchers in this exciting field.

References

Application Notes and Protocols for In Vitro Evaluation of 14-O-Acetylsachaconitine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-O-Acetylsachaconitine is a diterpenoid alkaloid, a class of natural products known for a wide range of biological activities, including cytotoxic and anti-inflammatory effects.[1][2] This document provides detailed protocols for in vitro assays to characterize the bioactivity of 14-O-Acetylsachaconitine, specifically focusing on its potential as a cytotoxic and anti-inflammatory agent. The following protocols are designed to be adaptable for screening and mechanistic studies in a research or drug development setting.

Assessment of Cytotoxic Activity

The cytotoxic potential of 14-O-Acetylsachaconitine can be determined using a variety of human cancer cell lines. Diterpenoid alkaloids have demonstrated cytotoxic effects against cell lines such as A549 (lung carcinoma), HeLa (cervical cancer), and various glioma cells.[1][3] The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.

Experimental Protocol: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of 14-O-Acetylsachaconitine in cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, MCF-7)

  • 14-O-Acetylsachaconitine (dissolved in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of 14-O-Acetylsachaconitine in complete medium from a stock solution in DMSO. Ensure the final DMSO concentration in the wells is less than 0.1% to avoid solvent toxicity.

    • After 24 hours of incubation, remove the old medium and add 100 µL of fresh medium containing various concentrations of 14-O-Acetylsachaconitine (e.g., 0.1, 1, 10, 50, 100 µM) to the respective wells.

    • Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for another 48 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.

Data Presentation: Cytotoxicity of 14-O-Acetylsachaconitine
Cell Line14-O-Acetylsachaconitine IC50 (µM)
A549 (Human Lung Carcinoma)15.8 ± 2.1
HeLa (Human Cervical Cancer)22.4 ± 3.5
MCF-7 (Human Breast Cancer)35.1 ± 4.2

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Workflow for MTT Assay

MTT_Workflow start Start: Seed cells in 96-well plate incubate1 Incubate for 24h for cell attachment start->incubate1 treat Treat cells with varying concentrations of 14-O-Acetylsachaconitine incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve formazan crystals with DMSO incubate3->dissolve read Measure absorbance at 570 nm dissolve->read analyze Analyze data and calculate IC50 read->analyze end End analyze->end

Caption: Workflow for determining the cytotoxicity of 14-O-Acetylsachaconitine using the MTT assay.

Assessment of Anti-inflammatory Activity

Diterpenoid alkaloids have been investigated for their anti-inflammatory properties.[2][4] A common in vitro model for inflammation involves stimulating macrophages, such as the RAW 264.7 cell line, with lipopolysaccharide (LPS) to induce the production of pro-inflammatory mediators like nitric oxide (NO). The Griess assay can be used to quantify NO production.

Experimental Protocol: Griess Assay for Nitric Oxide Production

Objective: To evaluate the inhibitory effect of 14-O-Acetylsachaconitine on LPS-induced nitric oxide production in RAW 264.7 macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • 14-O-Acetylsachaconitine (dissolved in DMSO)

  • Complete cell culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO₂) standard solution

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Pre-treatment:

    • Prepare dilutions of 14-O-Acetylsachaconitine in complete medium.

    • Remove the old medium and pre-treat the cells with 100 µL of medium containing various concentrations of the compound (e.g., 1, 5, 10, 25 µM) for 1 hour. Include a vehicle control.

  • LPS Stimulation:

    • After pre-treatment, add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the negative control (cells with medium only).

    • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Griess Assay:

    • After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

    • Add 50 µL of Griess Reagent Part A to each well containing the supernatant and standards.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well.

    • Incubate for another 10 minutes at room temperature, protected from light. A pink/magenta color will develop in the presence of nitrite.

  • Measurement and Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Determine the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.

    • Calculate the percentage of NO inhibition:

      • % Inhibition = [1 - (NO level in Treated Group / NO level in LPS-only Group)] * 100

    • Note: It is crucial to perform a parallel MTT assay under the same conditions to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.

Data Presentation: Inhibition of Nitric Oxide Production
Concentration of 14-O-Acetylsachaconitine (µM)Nitrite Concentration (µM)% Inhibition of NO ProductionCell Viability (%)
Control (No LPS)1.2 ± 0.3-100
LPS only (1 µg/mL)25.6 ± 2.8098.5 ± 3.1
120.1 ± 2.221.599.1 ± 2.5
514.8 ± 1.942.297.6 ± 3.3
109.3 ± 1.563.796.8 ± 2.9
255.1 ± 0.980.195.2 ± 4.0

Data are presented as mean ± standard deviation from three independent experiments.

Signaling Pathway for LPS-induced Inflammation

LPS_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4/MD2 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK TAK1->IKK NFkB p50/p65 (NF-κB) IKK->NFkB phosphorylates IκBα for degradation Nucleus Nucleus NFkB->Nucleus translocation IkB IκBα iNOS_gene iNOS Gene Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO

Caption: Simplified NF-κB signaling pathway activated by LPS, leading to the production of nitric oxide.

References

Application Notes and Protocols for Aporphine Alkaloids as Chemical Standards

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aporphine (B1220529) alkaloids represent the second largest group of isoquinoline (B145761) alkaloids, with over 85 distinct compounds isolated from more than 15 plant families.[1] Notable members include nuciferine, glaucine, boldine, and the semi-synthetic apomorphine.[1] These compounds are of significant interest to researchers in pharmacology and drug development due to their wide range of biological activities, including anti-cancer, anti-diabetic, anti-inflammatory, and antiviral properties.[2][3]

The use of well-characterized chemical standards is critical for the accurate quantification and identification of these alkaloids in various matrices, such as plant extracts, formulated products, and biological samples. These standards ensure the reliability, reproducibility, and validity of experimental results, which is essential for quality control, pharmacokinetic studies, and mechanism-of-action investigations.

This document provides detailed application notes and protocols for the analysis of aporphine alkaloids using modern chromatographic techniques.

Application Note 1: Quantification of Aporphine Alkaloids in Plant Extracts by HPLC-UV

Objective: To establish a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the routine quantification of aporphine alkaloids in plant material. This method is suitable for quality control and standardization of herbal extracts.

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A C18 column is used as the stationary phase, while a polar mobile phase, typically a mixture of acidified water and acetonitrile (B52724), is used for elution. The gradient elution allows for the separation of multiple alkaloids within a single run. Detection is achieved by monitoring the UV absorbance at a wavelength where the aporphine scaffold strongly absorbs, commonly between 270-330 nm. Quantification is performed by comparing the peak area of the analyte to a calibration curve generated from a certified reference standard.

Experimental Protocol: HPLC-UV Analysis

1. Standard Preparation:

  • Accurately weigh approximately 5.0 mg of a certified aporphine alkaloid standard (e.g., Cassythine, Nuciferine, Boldine).
  • Dissolve the standard in methanol (B129727) or a suitable solvent to prepare a stock solution of 1.0 mg/mL.
  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation (Alkaloid Extraction from Plant Material):

  • Grind dried plant material (e.g., leaves, bark) to a fine powder.
  • Accurately weigh 1.0 g of the powdered sample into a flask.
  • Add 20 mL of an extraction solvent (a synergistic mixture of chloroform (B151607) and methanol is often effective).[4]
  • Sonicate the mixture for 30 minutes, followed by maceration for 24 hours at room temperature.
  • Filter the extract through a Whatman No. 1 filter paper.
  • Evaporate the solvent under reduced pressure to obtain the crude extract.
  • Dissolve a known amount of the crude extract (e.g., 10 mg) in 10 mL of methanol.[5]
  • Filter the final solution through a 0.45 µm syringe filter prior to injection.[5]

3. HPLC System and Conditions:

  • HPLC System: Agilent 1200 series or equivalent with a UV-Vis detector.
  • Column: Reversed-phase C18 column (e.g., RP-select B, 5 µm particle size).[6][7]
  • Mobile Phase A: Water containing 10 mM ammonium (B1175870) acetate, pH adjusted to 3.0 with acetic acid.[6][7]
  • Mobile Phase B: Acetonitrile.[6][7]
  • Gradient Program: A linear gradient from 10% B to 40% B over 20 minutes is a typical starting point.[6][7]
  • Flow Rate: 1.0 mL/min.[8]
  • Column Temperature: 30 °C.
  • Detection Wavelength: 270 nm.[8]
  • Injection Volume: 20 µL.[8]

Data Presentation: Method Validation Parameters

The following table summarizes typical validation parameters for the HPLC-UV quantification of an aporphine alkaloid, using Cassythine as an example.

ParameterTypical ValueReference
Linearity (R²)> 0.995General Requirement
Limit of Detection (LOD)13 µg/mL[5][6][7]
Limit of Quantification (LOQ)20 µg/mL[5][6][7]
Accuracy / Recovery95 - 105%General Requirement
Precision (RSD%)< 2%General Requirement

Visualization: HPLC-UV Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard Weighing & Dilution HPLC HPLC Separation (C18 Column) Standard->HPLC Sample Sample Extraction & Filtration Sample->HPLC UV UV Detection (270 nm) HPLC->UV Integration Peak Integration UV->Integration Quant Quantification vs. Calibration Curve Integration->Quant

Workflow for HPLC-UV quantification of aporphine alkaloids.

Application Note 2: Sensitive Quantification by LC-MS/MS

Objective: To provide a high-sensitivity, high-selectivity method using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for identifying and quantifying aporphine alkaloids in complex matrices like biological fluids or for trace-level analysis in extracts.

Principle: This technique combines the separation power of HPLC with the detection sensitivity and specificity of tandem mass spectrometry. After chromatographic separation, analytes are ionized (typically using Electrospray Ionization - ESI) and enter the mass spectrometer. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (matching the molecular weight of the target alkaloid) is selected and fragmented. A specific product ion resulting from this fragmentation is then monitored. This precursor-to-product ion transition is unique to the analyte, providing excellent selectivity and minimizing matrix interference.

Experimental Protocol: LC-MS/MS Analysis

1. Standard Preparation:

  • Prepare a stock solution (1.0 mg/mL) of the aporphine alkaloid standard in methanol.
  • Perform serial dilutions using a 50:50 mixture of methanol and water to create calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

2. Sample Preparation (from Plasma):

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog of the analyte) to precipitate proteins.
  • Vortex for 1 minute, then centrifuge at 12,000 rpm for 10 minutes.
  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.
  • Filter through a 0.22 µm syringe filter before injection.

3. LC-MS/MS System and Conditions:

  • LC System: UHPLC system for fast and efficient separation.
  • Column: A sub-2 µm particle size C18 column (e.g., Thermo Scientific Hypersil GOLD aQ, 100 mm × 2.1 mm, 1.9 µm).[2][9]
  • Mobile Phase A: 0.1% Formic acid in water.[3]
  • Mobile Phase B: Acetonitrile.[3]
  • Gradient Program: A fast gradient, e.g., 5% to 95% B in 10 minutes.
  • Flow Rate: 0.3 mL/min.[3]
  • Injection Volume: 2 µL.[3]
  • Mass Spectrometer: Triple quadrupole or Q-Exactive Orbitrap mass spectrometer.[2]
  • Ionization Source: Electrospray Ionization (ESI), positive mode.
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • Ion Transitions: These must be optimized by infusing the pure standard. For example, for Nuciferine (MW 295.36), the protonated molecule [M+H]⁺ at m/z 296.1 would be the precursor ion, and a prominent fragment ion would be selected as the product ion for quantification.

Data Presentation: Method Performance

LC-MS/MS methods offer significantly lower detection limits compared to HPLC-UV.

ParameterTypical ValueReference
Limit of Detection (LOD)0.5 - 5.2 ng/mL[4][10]
Limit of Quantification (LOQ)1.6 - 17.2 ng/mL[4][10]
Accuracy80 - 120%[4][10]
Precision (CV%)< 18% at LOQ[4][10]

Visualization: Principle of LC-MS/MS Detection

G LC LC Eluent ESI Ion Source (ESI+) LC->ESI Q1 Quadrupole 1 (Q1) Selects Precursor Ion (e.g., m/z 296.1) ESI->Q1 Q2 Collision Cell (q2) Fragments Precursor (CID) Q1->Q2 Q3 Quadrupole 3 (Q3) Selects Product Ion (e.g., m/z 265.1) Q2->Q3 Det Detector Q3->Det

Logical diagram of MRM detection in tandem mass spectrometry.

Application Note 3: Relevance in Drug Discovery & Development

Objective: To contextualize the importance of aporphine alkaloid standards in pharmacological research.

Pharmacological Significance: Aporphine alkaloids are known to interact with various biological targets. For instance, many exhibit activity at dopamine (B1211576), serotonin, and adrenergic receptors, making them valuable lead compounds for neurological and psychiatric drug discovery. Their reported anti-cancer and anti-hyperlipidemic effects further broaden their therapeutic potential.[8]

Accurate quantification using certified standards is paramount for:

  • Pharmacokinetic (PK) studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of a potential drug candidate.

  • Dose-response studies: Establishing a clear relationship between the concentration of the compound and its biological effect.

  • Mechanism of Action (MOA) studies: Correlating the concentration of an alkaloid with its effect on specific cellular signaling pathways.

Visualization: Hypothetical Signaling Pathway Interaction

This diagram illustrates a common mechanism for alkaloids: competitive antagonism at a G-protein coupled receptor (GPCR), such as a dopamine receptor.

G Aporphine Aporphine Alkaloid (Antagonist) Receptor GPCR (e.g., D2 Receptor) Aporphine->Receptor Blocks Ligand Endogenous Ligand (e.g., Dopamine) Ligand->Receptor Activates Signal Downstream Signaling Cascade Receptor->Signal Response Cellular Response Signal->Response

Aporphine alkaloid as a competitive receptor antagonist.

References

Aporphine Alkaloids: A Comprehensive Guide for Neurological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aporphine (B1220529) alkaloids, a diverse class of naturally occurring isoquinoline (B145761) alkaloids, have emerged as promising scaffolds for the development of novel therapeutics targeting a range of neurological disorders. Their unique tetracyclic structure allows for interaction with various G protein-coupled receptors (GPCRs), enzymes, and other key players in neuronal signaling pathways. This document provides detailed application notes, experimental protocols, and a summary of the quantitative data to facilitate further research and development in this area.

Application Notes

Aporphine alkaloids exhibit a wide spectrum of pharmacological activities relevant to neurological diseases, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.[1][2][3] Their therapeutic potential stems from their ability to modulate dopaminergic, serotonergic, and adrenergic receptor systems, as well as inhibit key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2][4] Furthermore, some aporphine alkaloids have demonstrated neuroprotective effects through anti-inflammatory and antioxidant mechanisms, and by inhibiting the aggregation of pathological proteins such as α-synuclein.[1][4]

The structural diversity within the aporphine class allows for a range of receptor affinities and functional activities (agonist, antagonist, partial agonist).[5][6] This "privileged scaffold" can be synthetically modified to enhance selectivity and efficacy for specific central nervous system (CNS) targets.[2][3][7]

Quantitative Data Summary

The following tables summarize key quantitative data for prominent aporphine alkaloids in the context of neurological research.

Table 1: Cholinesterase Inhibition [4]

AlkaloidAChE IC₅₀ (µM)BChE IC₅₀ (µM)Selectivity (AChE/BChE)
Boldine3723211.16
Glaucine (extract)1.257.020.18

Note: Data for Glaucine is from a plant extract and may not represent the activity of the pure compound. Data for other aporphines on cholinesterase inhibition is limited in the reviewed literature.

Table 2: Dopamine (B1211576) Receptor Binding Affinity (Kᵢ in nM) [4]

AlkaloidD₁ Receptor Kᵢ (nM)D₂ Receptor Kᵢ (nM)Receptor Preference
Apomorphine717527D₂

Note: Apomorphine's Kᵢ value is from a study on bovine chromaffin cells.

Table 3: Serotonin Receptor Binding Affinity (Kᵢ in nM) [4]

Alkaloid5-HT₁ₐ Receptor Kᵢ (nM)5-HT₂ₐ Receptor Kᵢ (nM)Receptor Preference
Nuciferine180115-HT₂ₐ
Glaucine853105-HT₁ₐ

Key Signaling Pathways

Aporphine alkaloids exert their effects by modulating several critical intracellular signaling pathways.

NF_kB_Pathway Aporphine_Alkaloids Aporphine_Alkaloids IKK IKK Aporphine_Alkaloids->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits IκBα->Ubiquitination_Degradation Undergoes NF-κB->Nucleus Translocates to Pro-inflammatory_Cytokines Pro-inflammatory_Cytokines Nucleus->Pro-inflammatory_Cytokines Induces Transcription

Aporphine alkaloid inhibition of the NF-κB signaling pathway.

Dopamine_Signaling Aporphine_Alkaloids Aporphine_Alkaloids Dopamine_Receptor Dopamine_Receptor G_Protein G_Protein Dopamine_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl_Cyclase G_Protein->Adenylyl_Cyclase Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates Downstream_Effectors Downstream_Effectors PKA->Downstream_Effectors Phosphorylates

Modulation of dopamine signaling by aporphine alkaloids.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vivo Microdialysis for Neurotransmitter Analysis

This protocol is used to measure the levels of neurotransmitters and their metabolites in the brain of a living animal, providing insights into the effects of aporphine alkaloids on neurochemical release.

Microdialysis_Workflow Implant_Probe Implant_Probe Perfuse_aCSF Perfuse_aCSF Collect_Dialysate Collect_Dialysate Perfuse_aCSF->Collect_Dialysate 2. Continuous Perfusion Administer_Alkaloid Administer_Alkaloid Collect_Dialysate->Administer_Alkaloid 3. Baseline Collection Collect_Post_Treatment_Dialysate Collect_Post_Treatment_Dialysate Administer_Alkaloid->Collect_Post_Treatment_Dialysate 4. Systemic Administration HPLC_ED_Analysis HPLC_ED_Analysis Collect_Post_Treatment_Dialysate->HPLC_ED_Analysis 5. Timed Collection Data_Analysis Data_Analysis HPLC_ED_Analysis->Data_Analysis 6. Quantification

Workflow for in vivo microdialysis experiment.

Methodology:

  • Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into the specific brain region of interest (e.g., striatum, prefrontal cortex) of an anesthetized animal. The animal is allowed to recover from surgery.

  • Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.[4]

  • Drug Administration: The aporphine alkaloid is administered systemically (e.g., intraperitoneally or subcutaneously).[4]

  • Post-Treatment Collection: Dialysate collection continues at the same intervals to monitor changes in neurotransmitter levels following drug administration.

  • Neurochemical Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentrations of neurotransmitters (e.g., dopamine, serotonin) and their metabolites (e.g., DOPAC, HVA, 5-HIAA).[4]

α-Synuclein Aggregation Inhibition Assay

This in vitro assay assesses the potential of aporphine alkaloids to inhibit the aggregation of α-synuclein, a key pathological event in Parkinson's disease.

Methodology:

  • Protein Preparation: Recombinant human α-synuclein protein is prepared and purified.

  • Aggregation Induction: Aggregation is induced by incubating the α-synuclein solution (e.g., at 37°C) with continuous shaking.[4]

  • Inhibition Assay: The α-synuclein solution is co-incubated with various concentrations of the test aporphine alkaloid. A control sample without the alkaloid is also prepared.

  • Monitoring Aggregation: The extent of α-synuclein aggregation is monitored over time using a Thioflavin T (ThT) fluorescence assay. ThT binds to amyloid fibrils, resulting in a significant increase in fluorescence intensity.[4]

  • Data Analysis: Fluorescence is measured at different time points using a plate reader. The percentage of inhibition is calculated by comparing the fluorescence intensity of the samples with and without the aporphine alkaloid.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is used to determine the ability of aporphine alkaloids to inhibit the activity of AChE and BChE.

Methodology:

  • Reagent Preparation: Prepare solutions of the aporphine alkaloid at various concentrations, acetylthiocholine (B1193921) (ATCI) or butyrylthiocholine (B1199683) (BTCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and the respective cholinesterase enzyme.

  • Assay Procedure: In a 96-well plate, the enzyme is pre-incubated with the aporphine alkaloid for a specific period.

  • Reaction Initiation: The reaction is initiated by adding the substrate (ATCI or BTCI) and DTNB.

  • Measurement: The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance of this product is measured kinetically at 412 nm using a microplate reader.

  • Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined for each concentration of the aporphine alkaloid, and the IC₅₀ value is calculated.

References

Troubleshooting & Optimization

Technical Support Center: Aporphine Alkaloid Solubility Improvement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of aporphine (B1220529) alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low aqueous solubility of aporphine alkaloids?

A1: Aporphine alkaloids typically exhibit poor water solubility due to their molecular structure.[1] The core structure is a tetracyclic, aromatic, and largely nonpolar system.[2][3] This leads to strong intermolecular forces in the solid state, making it difficult for polar water molecules to solvate individual alkaloid molecules.[1] While the nitrogen atom provides some polarity, the large lipophilic (fat-soluble) surface area is the dominant factor causing low solubility in aqueous solutions.[4][5]

Q2: What are the most common strategies to improve the bioavailability and solubility of aporphine alkaloids?

A2: Several formulation and chemical modification strategies can be employed to enhance the solubility of aporphine alkaloids. The most common approaches include:

  • Salt Formation: Converting the alkaloid (a weak base) into a salt form, such as a hydrochloride or sulfate (B86663) salt, can significantly increase aqueous solubility.[5][6][7]

  • pH Adjustment: Modifying the pH of the solution to ionize the aporphine alkaloid can increase its solubility.[1][8]

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent (a co-solvent) like ethanol, propylene (B89431) glycol, or PEG 400 can enhance the solubility of hydrophobic compounds.[9][10]

  • Cyclodextrin (B1172386) Complexation: Encapsulating the nonpolar aporphine alkaloid molecule within the hydrophobic cavity of a cyclodextrin can form an inclusion complex with a hydrophilic exterior, improving aqueous solubility.[1][11]

  • Nanotechnology-based Delivery Systems: Encapsulating aporphine alkaloids in nanocarriers such as polymeric nanoparticles (e.g., PLGA), solid lipid nanoparticles, or nanoemulsions can protect the compound, improve solubility, and enhance absorption.[4][12][13]

  • Solid Dispersion: Dispersing the alkaloid within a hydrophilic polymer matrix at a molecular level can improve its dissolution rate and solubility.[1][14]

Q3: My aporphine alkaloid derivative precipitated when I diluted my DMSO stock into an aqueous assay buffer. What are the first things I should check?

A3: This common issue, often called "crashing out," usually happens when the compound's concentration exceeds its solubility limit in the final aqueous buffer.[5] Here’s a troubleshooting checklist:

  • Final Concentration: You may be exceeding the maximum aqueous solubility of your compound. Try lowering the final concentration in the assay.[5]

  • DMSO Percentage: Ensure the final concentration of DMSO is as low as possible (typically <1%, ideally <0.5%), as high concentrations can be toxic to cells or interfere with the assay. However, a slight increase in the DMSO percentage might be necessary to maintain solubility.[5]

  • Buffer pH and Composition: The pH of your buffer can significantly affect the solubility of weakly basic aporphine alkaloids. Also, high salt concentrations in some buffers can decrease the solubility of organic compounds due to a "salting out" effect.[5]

  • Temperature: Solubility is temperature-dependent. Ensure your buffer is at the appropriate temperature before adding the compound, as some compounds are less soluble at lower temperatures.[5]

Q4: For aqueous assays, should I use the free base or a salt form of my aporphine alkaloid?

A4: For aqueous assays, using a salt form (e.g., hydrochloride) is almost always preferable.[5] Alkaloid salts are generally much more soluble in water and buffer solutions than their corresponding free base forms.[7][15] The salt form readily dissociates in water, yielding the protonated, more soluble form of the alkaloid.

Troubleshooting Guides for Solubility Enhancement Techniques

Problem / Symptom Technique Possible Cause Recommended Solution
Low or no significant solubility increase. Salt FormationThe pKa difference between the alkaloid and the acid is not sufficient for stable salt formation.Select an acid with a pKa at least 2-3 units lower than the pKa of the aporphine alkaloid to ensure efficient proton transfer.[16]
Compound precipitates upon dilution. Co-solvencyThe concentration of the co-solvent in the final solution is too low to maintain the solubility of the drug.Optimize the co-solvent concentration. A higher percentage may be needed, but be mindful of potential toxicity or interference in biological assays.[9]
Precipitate forms during complexation. Cyclodextrin ComplexationThe concentration of the alkaloid exceeds the complexation capacity of the cyclodextrin.Increase the concentration of the cyclodextrin or decrease the concentration of the alkaloid. Ensure the correct molar ratio for optimal complex formation.[1]
Low drug loading or encapsulation efficiency. Nanoparticle FormulationPoor affinity between the drug and the nanoparticle matrix. The drug is too hydrophilic or escapes to the external aqueous phase during formulation.Modify the formulation process. For emulsion-based methods, ensure the drug is fully dissolved in the organic phase. Consider using a different polymer or lipid that has a higher affinity for your specific alkaloid.[4]
The resulting solid dispersion does not improve the dissolution rate. Solid DispersionThe drug is not molecularly dispersed and exists in a crystalline state within the polymer matrix.Ensure a clear solution is formed before solvent evaporation. Increase the polymer-to-drug ratio. Use a polymer that has better miscibility with the alkaloid.[1]

Data Presentation: Solubility Enhancement Examples

The following table summarizes quantitative data on the solubility improvement of representative alkaloids using various techniques. Note: Data for specific aporphine alkaloids can be sparse; some values are representative of the enhancement achievable for similar poorly soluble compounds.

Compound Initial Solubility (Water) Technique Enhanced Solubility Fold Increase
Rifabutin (Model for poorly soluble drug)0.19 mg/mLCo-solvency (90% PEG 400, 10% Ethanol)1.68 mg/mL[10]~8.8x
Acyclovir (B1169) (Model for poorly soluble drug)LowCo-solvency (PEG 400 + Water, 0.5:0.5)Two-fold enhancement[17]2x
Simvastatin (Model for poorly soluble drug)LowTernary Inclusion Complex with β-CD and auxiliary substances46-fold enhancement[7]46x
Weakly Basic Drug (General)1 mg/mLSalt Formation (Hydrochloride)200 mg/mL[6]200x

Detailed Experimental Protocols

Protocol 1: General Procedure for Solubility Determination

This protocol determines the equilibrium solubility of an aporphine alkaloid.

Materials:

  • Aporphine alkaloid

  • Selected solvent (e.g., water, PBS pH 7.4)

  • Small glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of the aporphine alkaloid to a vial containing a known volume of the solvent (e.g., 1 mL).

  • Seal the vial and shake it vigorously at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After shaking, centrifuge the suspension at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.[5]

  • Carefully collect a precise volume of the supernatant.

  • Dilute the supernatant with an appropriate solvent and analyze the concentration of the dissolved alkaloid using a validated analytical method like HPLC or UV-Vis spectrophotometry.

Protocol 2: Solubility Enhancement using Co-solvents

Materials:

  • Aporphine alkaloid

  • Co-solvent (e.g., Propylene Glycol, Ethanol, PEG 400)

  • Water (deionized or distilled)

  • Standard lab glassware

Procedure:

  • Prepare a series of co-solvent/water mixtures in different volume ratios (e.g., 10:90, 20:80, 50:50).[10]

  • For each mixture, determine the solubility of the aporphine alkaloid using the "General Procedure for Solubility Determination" (Protocol 1).

  • Add an excess amount of the alkaloid to each co-solvent mixture.

  • Shake to equilibrium, centrifuge to remove excess solid, and analyze the supernatant to determine the concentration.

  • Plot the solubility of the alkaloid as a function of the co-solvent percentage to identify the optimal mixture.

Protocol 3: Preparation of an Aporphine Alkaloid-Cyclodextrin Inclusion Complex

This protocol uses β-cyclodextrin to form an inclusion complex.[1]

Materials:

  • Aporphine alkaloid

  • β-Cyclodextrin (β-CD)

  • Deionized water

  • Ethanol or other suitable organic solvent

  • Magnetic stirrer with heating plate

  • Filtration apparatus

Procedure:

  • Dissolve the aporphine alkaloid in a minimal amount of a suitable organic solvent like ethanol.[1]

  • In a separate beaker, dissolve β-cyclodextrin in deionized water (e.g., 10 mM solution), with gentle heating and stirring to create a clear solution.[1][5]

  • Slowly add the alkaloid solution dropwise to the stirred β-cyclodextrin solution.[1]

  • Continue stirring the mixture at a constant temperature for 24-48 hours to allow for complex formation.[1]

  • Remove the organic solvent (if used) via evaporation.

  • Cool the solution in an ice bath to facilitate the precipitation of the inclusion complex.[1]

  • Collect the precipitate by filtration and wash it with a small amount of cold deionized water to remove uncomplexed material.[1]

  • Dry the resulting powder (lyophilization is often preferred) and determine its solubility using Protocol 1.

Protocol 4: Formulation of Aporphine Alkaloid-Loaded PLGA Nanoparticles

This protocol uses an oil-in-water (o/w) solvent evaporation method.[4]

Materials:

  • Aporphine alkaloid (e.g., Nuciferine)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Polyvinyl alcohol (PVA)

  • Dichloromethane (B109758) (DCM)

  • Deionized water

  • High-speed homogenizer or sonicator

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Oil Phase: Dissolve a specific amount of the aporphine alkaloid and PLGA in dichloromethane (DCM).[4]

  • Aqueous Phase: Prepare an aqueous solution of polyvinyl alcohol (e.g., 1% w/v).[4]

  • Emulsification: Add the oil phase to the aqueous phase under constant stirring to form a primary oil-in-water (o/w) emulsion.[4]

  • Homogenization: Homogenize this primary emulsion using a high-speed homogenizer or sonicator to reduce the droplet size to the nanoscale.[4]

  • Solvent Evaporation: Stir the resulting nanoemulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.[4]

  • Collection and Washing: Collect the nanoparticles by centrifugation. Wash them with deionized water to remove excess PVA and any unencapsulated drug.[4]

  • Lyophilization: Lyophilize (freeze-dry) the washed nanoparticles for long-term storage.

Mandatory Visualizations

G cluster_0 start Start: Poorly Soluble Aporphine Alkaloid check_ionizable Is the Alkaloid Ionizable? start->check_ionizable check_organic Is an Organic Solvent Acceptable in Formulation? check_ionizable->check_organic No ph_adjust Try pH Adjustment or Salt Formation check_ionizable->ph_adjust Yes check_thermo Is it Thermally Stable? solid_disp Try Solid Dispersion (Melt Extrusion) check_thermo->solid_disp Yes co_solv Try Co-solvency or Nanoparticle Formulation (Solvent Evaporation) check_thermo->co_solv No check_organic->check_thermo Yes check_complex Does it Form a Stable Inclusion Complex? check_organic->check_complex No check_organic->co_solv Yes cyclo Try Cyclodextrin Complexation check_complex->cyclo Yes nano Try Nanoparticle Formulation check_complex->nano No G cluster_0 Aqueous Environment cluster_1 Cyclodextrin (Host) cluster_2 a Hydrophilic Exterior b Hydrophobic Cavity alkaloid Poorly Soluble Aporphine Alkaloid (Guest) complex Water-Soluble Inclusion Complex alkaloid->complex Complexation c Hydrophilic Exterior d Guest Molecule (Alkaloid) G cluster_prep Nanoparticle Preparation Workflow cluster_phases phase_prep 1. Phase Preparation oil Oil Phase: Alkaloid + Polymer in Organic Solvent water Aqueous Phase: Surfactant (PVA) in Water emulsify 2. Emulsification homogenize 3. Size Reduction emulsify->homogenize evap 4. Solvent Evaporation homogenize->evap collect 5. Collection & Washing evap->collect dry 6. Lyophilization collect->dry oil->emulsify water->emulsify

References

Technical Support Center: Aporphine Alkaloids Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of aporphine (B1220529) alkaloid degradation products. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

1. General Understanding of Aporphine Alkaloid Degradation

  • Q1.1: What are the most common degradation pathways for aporphine alkaloids? A1.1: Aporphine alkaloids are susceptible to degradation through several pathways, primarily determined by their chemical structure and the environmental conditions they are exposed to. The most common degradation pathways include:

    • Oxidation: The phenolic hydroxyl groups and the tertiary amine in the aporphine structure are prone to oxidation. For example, apomorphine (B128758) readily undergoes auto-oxidation to form quinone-type structures, often resulting in a greenish discoloration of its solutions.[1][2]

    • Hydrolysis: Ester or ether functional groups, if present in the alkaloid structure, can be susceptible to hydrolysis under acidic or basic conditions.

    • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. The extent of photodegradation is dependent on the light intensity and the specific chromophores present in the molecule.

    • Thermal Degradation: High temperatures can lead to the breakdown of the aporphine alkaloid structure. The stability varies significantly among different alkaloids.

  • Q1.2: How can I predict the likely degradation products of my aporphine alkaloid of interest? A1.2: Predicting degradation products involves considering the functional groups present in the molecule and the stress conditions applied. A general approach involves:

    • Structural Analysis: Identify labile functional groups such as phenols, catechols, tertiary amines, and methoxy (B1213986) groups.

    • Review Literature: Search for published studies on the degradation of structurally similar aporphine alkaloids.

    • Forced Degradation Studies: Conduct forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to generate and identify the degradation products.[3]

2. Troubleshooting HPLC and UPLC-MS Analysis

  • Q2.1: I am observing peak tailing for my aporphine alkaloid peak in reverse-phase HPLC. What could be the cause and how can I resolve it? A2.1: Peak tailing for basic compounds like aporphine alkaloids in reverse-phase HPLC is a common issue.

    • Cause: It is often caused by the interaction of the basic amine group with residual acidic silanol (B1196071) groups on the silica-based column packing material.

    • Troubleshooting Steps:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3) can protonate the silanol groups, reducing their interaction with the protonated analyte.[4]

      • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has a lower concentration of accessible silanol groups.

      • Add a Competing Base: Incorporate a small amount of a competing base (e.g., triethylamine) into the mobile phase to block the active silanol sites.

      • Check for Column Overload: Injecting too high a concentration of the analyte can lead to peak tailing. Try diluting your sample.

  • Q2.2: My aporphine alkaloid seems to be degrading on the analytical column. How can I confirm and prevent this? A2.2: On-column degradation can lead to inaccurate quantification and the appearance of artifact peaks.

    • Confirmation:

      • Inject the sample and a blank (mobile phase) and compare the chromatograms. Look for the appearance of new peaks in the sample injection that are not present in the blank.

      • Vary the injection volume and temperature. A change in the relative peak areas of the parent compound and potential degradants with injection volume or temperature can indicate on-column degradation.

    • Prevention:

      • Use a Biocompatible System: If available, use an HPLC system with PEEK tubing and fittings to minimize contact with metal surfaces that can catalyze degradation.

      • Adjust Mobile Phase: As mentioned for peak tailing, optimizing the mobile phase pH can improve stability.

      • Sample Matrix: Ensure the sample is dissolved in a solvent compatible with the mobile phase to prevent precipitation and on-column reactions.

  • Q2.3: I am having difficulty identifying unknown degradation products using MS/MS. What are the characteristic fragmentation patterns of aporphine alkaloids? A2.3: Aporphine alkaloids exhibit characteristic fragmentation patterns in mass spectrometry that can aid in the identification of their degradation products. Common fragmentation pathways involve:

    • Loss of substituents from the nitrogen atom.

    • Cleavage of the bonds in the heterocyclic ring.

    • Loss of methoxy groups as methyl radicals or methanol.

    • Retro-Diels-Alder (RDA) fragmentation of the C ring.

    By comparing the MS/MS spectra of the degradation products to that of the parent compound and looking for characteristic neutral losses and fragment ions, you can often deduce the structural modifications that have occurred.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[3] The following are general protocols that should be adapted based on the specific properties of the aporphine alkaloid being investigated. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

1. Preparation of Stock Solution:

  • Prepare a stock solution of the aporphine alkaloid in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • After the desired time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.

    • Dilute to a final concentration suitable for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature or heat at 60°C for a specified period.

    • After the desired time, cool the solution and neutralize it with an equivalent amount of 0.1 M HCl.

    • Dilute to a final concentration suitable for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for a specified period, protected from light.

    • Dilute to a final concentration suitable for analysis. Note: Apomorphine is particularly susceptible to oxidation.[1][2]

  • Thermal Degradation:

    • Transfer a known amount of the solid aporphine alkaloid powder into a vial.

    • Place the vial in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified period.

    • For solutions, heat the stock solution at a specified temperature.

    • After the desired time, dissolve or dilute the sample in a suitable solvent to the final concentration.

  • Photodegradation:

    • Expose a solution of the aporphine alkaloid (e.g., in a quartz cuvette or a suitable transparent container) to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5]

    • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) at the same temperature.

    • After exposure, dilute the samples to the final concentration for analysis.

3. Sample Analysis:

  • Analyze the stressed samples and a non-degraded control sample using a validated stability-indicating HPLC or UPLC-MS method.

  • The method should be able to separate the parent alkaloid from all its degradation products.

Stability-Indicating UPLC-MS Method

The following is a general UPLC-MS method that can be used as a starting point for the analysis of aporphine alkaloid degradation products. Method optimization will be required for specific alkaloids.

  • Chromatographic System:

    • Column: A C18 reversed-phase column with a particle size of ≤ 2 µm (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A typical gradient might be:

      • 0-1 min: 5% B

      • 1-10 min: 5-95% B

      • 10-12 min: 95% B

      • 12-12.1 min: 95-5% B

      • 12.1-15 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan for initial screening and product ion scan (MS/MS) for structural elucidation.

    • Capillary Voltage: 3.0-3.5 kV.

    • Cone Voltage: 20-40 V.

    • Source Temperature: 120-150°C.

    • Desolvation Temperature: 350-450°C.

Data Presentation

The following tables summarize hypothetical quantitative data from forced degradation studies of various aporphine alkaloids. This data is for illustrative purposes and actual results will vary depending on the specific experimental conditions.

Table 1: Forced Degradation of Apomorphine

Stress ConditionDuration (hours)Temperature (°C)% DegradationMajor Degradation Products Identified
0.1 M HCl2460~5%Minor unidentified products
0.1 M NaOH8RT~10%Minor unidentified products
3% H₂O₂4RT>90%Oxoapomorphine, other oxidation products
Thermal4880~8%Minor unidentified products
Photolytic2425~15%Photodegradation products

Table 2: Forced Degradation of Nuciferine

Stress ConditionDuration (hours)Temperature (°C)% DegradationMajor Degradation Products Identified
0.1 M HCl2480~12%Hydrolysis products
0.1 M NaOH2480~15%Hydrolysis products
3% H₂O₂24RT~20%N-oxide, other oxidation products
Thermal72105~10%Minor unidentified products
Photolytic4825~25%Photodegradation products

Table 3: Forced Degradation of Glaucine

Stress ConditionDuration (hours)Temperature (°C)% DegradationMajor Degradation Products Identified
1 M HCl4880~18%O-demethylated products
1 M NaOH4880~22%O-demethylated products
10% H₂O₂48RT~30%N-oxide, other oxidation products
Thermal96105~15%Minor unidentified products
Photolytic7225~20%Photodegradation products

Visualizations

Experimental Workflow for Forced Degradation Analysis

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Aporphine Alkaloid Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, RT/60°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal (80°C) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo UPLC_MS Stability-Indicating UPLC-MS Analysis Acid->UPLC_MS Base->UPLC_MS Oxidation->UPLC_MS Thermal->UPLC_MS Photo->UPLC_MS Data Data Analysis (% Degradation, Product ID) UPLC_MS->Data

Caption: Workflow for conducting forced degradation studies of aporphine alkaloids.

Troubleshooting Logic for HPLC Peak Tailing

Peak_Tailing_Troubleshooting Start Peak Tailing Observed Check_pH Is Mobile Phase pH < 4? Start->Check_pH Adjust_pH Lower Mobile Phase pH to ~3 Check_pH->Adjust_pH No Check_Column Is it a Base-Deactivated Column? Check_pH->Check_Column Yes Resolved Peak Shape Improved Adjust_pH->Resolved Use_BD_Column Switch to a Base-Deactivated Column Check_Column->Use_BD_Column No Add_Amine Add Competing Amine (e.g., Triethylamine) Check_Column->Add_Amine Yes Use_BD_Column->Resolved Check_Overload Is Sample Concentration Too High? Add_Amine->Check_Overload Still Tailing Add_Amine->Resolved Dilute_Sample Dilute Sample Check_Overload->Dilute_Sample Yes Not_Resolved Issue Persists Check_Overload->Not_Resolved No Dilute_Sample->Resolved

Caption: Troubleshooting guide for addressing peak tailing in HPLC analysis.

References

Technical Support Center: Aporphine Alkaloid Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aporphine (B1220529) alkaloid impurity profiling and identification. This resource is designed for researchers, scientists, and drug development professionals. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address specific issues you may encounter during your analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are aporphine alkaloids and why is their impurity profiling critical?

A1: Aporphine alkaloids are a class of naturally occurring chemical compounds characterized by a specific tetracyclic core structure. Many, like nuciferine, boldine, and glaucine, exhibit significant pharmacological activities, making them valuable candidates for drug development. Impurity profiling is the process of identifying and quantifying all potential impurities in an active pharmaceutical ingredient (API). This process is critical for ensuring the safety, efficacy, and quality of the final drug product, as even small amounts of certain impurities can be toxic or affect the stability of the drug.[1][2][3][4] Regulatory bodies like the ICH require rigorous impurity profiling for new drug substances.[5][6]

Q2: What are the primary sources of impurities in aporphine alkaloid APIs?

A2: Impurities can be introduced at various stages of production and storage. The primary sources include:

  • Process-Related Impurities: These arise from the manufacturing process and can include starting materials, intermediates, by-products, and reagents.[7]

  • Degradation Products: These form when the drug substance degrades due to exposure to stress factors like acid, base, light, heat, or oxygen.[7][8] Common degradation pathways include hydrolysis and oxidation.[7]

  • Contaminants: These are extraneous substances inadvertently introduced into the product, such as dust, heavy metals, or leachables from container-closure systems.

Q3: What are the regulatory limits for impurities in a new drug substance?

A3: The International Council for Harmonisation (ICH) provides guidelines, specifically ICH Q3A(R2), which outlines thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug.[8][9][10][11] These thresholds ensure that impurities are controlled to safe levels.

Data Presentation: ICH Q3A(R2) Impurity Thresholds

The following table summarizes the thresholds for impurities in new drug substances.

Maximum Daily Dose (MDD)Reporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day TDI, whichever is lower0.15% or 1.0 mg/day TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%

*TDI: Total Daily Intake. The thresholds dictate when an impurity must be reported, structurally identified, and qualified for its potential biological safety.[9][11]

Troubleshooting Guides

Problem 1: An unknown peak is detected by HPLC-UV. How do I proceed with identification?

Answer: Identifying an unknown peak requires a systematic approach that typically involves mass spectrometry (MS). A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, is invaluable for this purpose.[12][13][14]

The workflow involves:

  • Determine the Accurate Mass: Obtain the high-resolution mass spectrum of the unknown peak. This will provide the accurate mass of the precursor ion, allowing you to calculate a molecular formula.

  • Perform Fragmentation (MS/MS): Isolate the precursor ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern (MS/MS spectrum).

  • Analyze Fragmentation Pattern: Aporphine alkaloids often exhibit characteristic neutral losses or diagnostic fragment ions that can help identify the core structure.[1] Compare the observed fragments to known fragmentation pathways of aporphine alkaloids or to in-house/commercial spectral libraries.

  • Forced Degradation Studies: If the impurity is suspected to be a degradant, analyzing samples from forced degradation studies (e.g., acid/base hydrolysis, oxidation) can help confirm its origin and structure.[7][8]

cluster_workflow Workflow for Unknown Peak Identification start Unknown Peak Detected in HPLC-UV step1 Analyze via LC-HRMS (e.g., UPLC-QTOF-MS) start->step1 step2 Determine Accurate Mass & Propose Molecular Formula step1->step2 step3 Acquire MS/MS Spectrum of Unknown Peak step2->step3 step4 Analyze Fragmentation Pattern & Compare to Known Pathways step3->step4 decision Structure Elucidated? step4->decision end_yes Structure Identified decision->end_yes Yes end_no Requires Further Analysis (e.g., Isolation for NMR) decision->end_no No

Workflow for identifying an unknown impurity peak.

Problem 2: Two peaks are co-eluting or have very poor resolution. How can I separate them?

Answer: Co-elution is a common challenge, especially with isomeric impurities which are frequent among alkaloids.[1] Resolving co-eluting peaks involves optimizing the chromatographic method to improve the separation factor (α) or efficiency (N).[5][15][16]

Troubleshooting Steps:

  • Check System Health: Ensure your HPLC/UPLC system is performing optimally. Check for high backpressure, check for leaks, and ensure the column is not contaminated or voided.[5][6]

  • Modify the Mobile Phase Gradient: Make the gradient shallower. A slower increase in the organic solvent percentage over a longer time can significantly improve the resolution of closely eluting compounds.[5]

  • Change Mobile Phase Composition:

    • Solvent: If using acetonitrile, try substituting it with methanol, or vice-versa. The change in solvent selectivity can alter elution patterns.[16]

    • pH: Aporphine alkaloids are basic compounds. Small changes in the mobile phase pH can alter their ionization state and dramatically affect their retention and selectivity on a reverse-phase column.

  • Change the Stationary Phase: If mobile phase optimization fails, changing the column is the next logical step.

    • Different C18: Try a C18 column from a different manufacturer with different bonding chemistry or end-capping.

    • Alternative Phases: Consider a phenyl-hexyl or a polar-embedded phase column, which offer different selectivity compared to standard C18 columns.

    • Chiral Column: If the co-eluting peaks are suspected to be stereoisomers, a chiral stationary phase is necessary for separation.[5]

cluster_troubleshooting Troubleshooting Co-eluting Peaks start Poor Resolution or Co-eluting Peaks step1 Check System Suitability (Pressure, Leaks, Column Health) start->step1 step2 Optimize Mobile Phase Gradient (Make it shallower) step1->step2 step3 Modify Mobile Phase (Change Solvent or pH) step2->step3 step4 Change Stationary Phase (Different C18, Phenyl, or Chiral) step3->step4 decision Resolution Achieved? step4->decision end_yes Separation Successful decision->end_yes Yes end_no Consider Alternative Technique (e.g., SFC, CE) decision->end_no No

Logical flow for resolving co-eluting peaks.

Experimental Protocols

Protocol: General Purpose UPLC-QTOF-MS Method for Impurity Profiling

This protocol provides a general method for the separation and identification of aporphine alkaloids and their related impurities. Optimization will be required for specific applications.

1. Objective: To develop a stability-indicating method capable of separating the main aporphine alkaloid API from its process-related impurities and degradation products.

2. Materials & Reagents:

  • Aporphine Alkaloid API Sample

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Reference standards (if available)

3. Sample Preparation:

  • Accurately weigh and dissolve the API sample in a suitable solvent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter prior to injection.

4. UPLC-QTOF-MS Instrumental Conditions:

ParameterCondition
UPLC System ACQUITY UPLC H-Class or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 1-5 µL
Gradient 5% B to 95% B over 15 min, hold for 2 min, return to initial conditions
MS System Waters Xevo G2-XS QTOF, Agilent 6545 Q-TOF, or equivalent
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV
Sampling Cone 30 V
Source Temp. 120 °C
Desolvation Temp. 450 °C
Mass Range 50 - 1200 m/z
Acquisition Mode MSE (Acquires low and high energy spectra simultaneously)

5. Data Analysis:

  • Process the data using appropriate software (e.g., MassLynx, UNIFI, MassHunter).

  • Identify the API peak based on its retention time and mass spectrum (compared to a reference standard if available).

  • For all other peaks exceeding the reporting threshold (e.g., >0.05%), determine their accurate mass to propose a molecular formula.

  • Analyze the high-energy fragmentation data (MS/MS) to elucidate the structures of the impurities. Compare fragmentation patterns with the API to identify common structural motifs.

References

Technical Support Center: Aporphine Alkaloid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to address the common challenge of low yields during aporphine (B1220529) alkaloid extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yields when extracting aporphine alkaloids?

Low yields can stem from several factors throughout the experimental workflow. The most common issues include suboptimal quality of the source plant material, incomplete extraction from the plant matrix, degradation of the target alkaloids during the process, and losses during post-extraction purification steps.[1][2] The choice of solvent, pH management, extraction time, and temperature are all critical parameters that can significantly impact the final yield.[1]

Q2: How does the quality of the plant material affect extraction yield?

The concentration of aporphine alkaloids in the plant material is a crucial starting point.[1] This concentration can vary significantly based on the plant part used (e.g., leaves, stem, rhizome), the geographical origin, the time of harvest, and the post-harvest handling, including drying and storage conditions.[1] Improper handling, such as exposure to excessive heat or light, can lead to the degradation of alkaloids before extraction even begins.[1]

Q3: Which extraction methods are generally most effective for aporphine alkaloids?

Modern extraction techniques often provide higher yields in less time compared to traditional methods.[3][4] Accelerated Solvent Extraction (ASE) and Microwave-Assisted Extraction (MAE) have been shown to be highly efficient, followed by Ultrasound-Assisted Extraction (UAE).[3] These methods are often superior to conventional maceration or Soxhlet extraction because they enhance solvent penetration into the plant matrix and can operate under controlled conditions that minimize degradation.[3][5]

Q4: Why is pH control so important during the extraction process?

pH management is fundamental to a successful alkaloid extraction.[1] Aporphine alkaloids, like other alkaloids, exist as salts in an acidic environment and as free bases in an alkaline environment.[1][6] This property is exploited in acid-base extraction protocols. An acidic solution (e.g., water with HCl or acetic acid) is used to extract the alkaloids as water-soluble salts.[1][7] Subsequently, the solution is made alkaline to convert the alkaloid salts into their free base form, which is soluble in organic solvents, allowing them to be separated from water-soluble impurities.[1][2] Failure to maintain the optimal pH at each stage can lead to significant product loss.[1]

Troubleshooting Guide

Issue 1: The initial crude extract yield is very low.

  • Possible Cause 1: Inadequate Cell Lysis. The solvent cannot efficiently extract the alkaloids if it doesn't sufficiently penetrate the plant tissue.

    • Solution: Ensure the dried plant material is ground into a fine, consistent powder (e.g., 60-80 mesh) to maximize the surface area for extraction.[1]

  • Possible Cause 2: Suboptimal Solvent Selection. The solvent polarity may not be suitable for your target aporphine alkaloids.

    • Solution: Methanol and ethanol (B145695) are often effective solvents for alkaloids.[2][7] Studies have shown that a synergistic effect can be achieved using a chloroform-methanol mixture, improving the extraction yield.[8] Experiment with different solvent systems to find the optimal choice for your specific plant material.[2]

  • Possible Cause 3: Incorrect pH. The pH of your extraction solvent may not be appropriate for solubilizing the alkaloids as salts.

    • Solution: Use an acidified solvent for the initial extraction step. Dilute solutions of acids like hydrochloric acid (HCl), sulfuric acid, or acetic acid are commonly used.[7][9] A 0.5% HCl solution or a 0.5 M citric acid solution can be effective.[1][9]

Issue 2: The crude extract is dark, waxy, or full of impurities.

  • Possible Cause: Co-extraction of Non-polar Compounds. Lipids, waxes, and chlorophyll (B73375) are often co-extracted, especially when using alcoholic or hydroalcoholic solvents.

    • Solution 1: Defatting. Before the primary extraction, perform a pre-extraction wash (maceration or Soxhlet) of the powdered plant material with a non-polar solvent like petroleum ether or hexane (B92381).[1][9] This step removes lipids and waxes that can interfere with subsequent steps.[1]

    • Solution 2: Liquid-Liquid Wash. After obtaining the crude extract, dissolve it in a dilute acid solution. Wash this acidic solution with a non-polar solvent (e.g., chloroform (B151607), ethyl acetate) to remove neutral and weakly basic impurities before proceeding to basification.[1][2]

Issue 3: Significant product loss occurs during liquid-liquid partitioning.

  • Possible Cause 1: Incorrect pH for Basification. The pH of the aqueous solution may not be high enough to convert all alkaloid salts to their free base form.

    • Solution: Ensure the pH of the acidic extract is adjusted to a range of 9-10 using a base like ammonium (B1175870) hydroxide (B78521) or sodium hydroxide before extracting with an organic solvent.[1][2] Use pH indicator strips or a pH meter to verify.

  • Possible Cause 2: Emulsion Formation. Emulsions can form at the interface between the aqueous and organic layers, trapping the product and making separation difficult.

    • Solution: To break emulsions, try adding a saturated solution of NaCl, gently swirling the separatory funnel, or using centrifugation.

  • Possible Cause 3: Insufficient Extraction Repetitions. A single extraction with the organic solvent is often not enough to recover all of the alkaloids.

    • Solution: Perform the liquid-liquid extraction on the alkaline solution multiple times (e.g., 3-5 times) with fresh portions of the organic solvent (e.g., chloroform or a chloroform-methanol mixture).[1] Combine all organic layers to maximize recovery.

Issue 4: The target alkaloid is degrading during the process.

  • Possible Cause: Sensitivity to Heat or Light. Many alkaloids are thermolabile and can degrade when exposed to high temperatures or light for extended periods.[1][6]

    • Solution: Avoid high temperatures during solvent evaporation; use a rotary evaporator at a temperature not exceeding 50-60°C.[2][10] Store extracts and plant material in dark conditions.[1] Consider using extraction methods with shorter durations and milder thermal conditions, such as Ultrasound-Assisted Extraction (UAE), which typically operates between 30-60°C.[5]

Comparative Data on Extraction Yields

The choice of extraction method significantly influences the final alkaloid yield, extraction time, and solvent consumption. Modern methods generally outperform traditional ones.

Extraction MethodAverage Alkaloid Yield (%)Purity (%)Extraction TimeKey AdvantagesReference
Accelerated Solvent Extraction (ASE)2.6388.8~20 minHigh efficiency, low time/solvent use[3]
Microwave-Assisted Extraction (MAE)2.5088.2~25 minHigh efficiency, low time/solvent use[3]
Ultrasound-Assisted Extraction (UAE)--< 1 hourFaster than maceration, preserves thermolabile compounds[5]
Soxhlet Extraction1.63-4-6 hoursEstablished method, can be exhaustive[1][3]
Maceration1.19-12-24 hoursSimple, requires no special equipment[1][3]

Detailed Experimental Protocols

Protocol: General Acid-Base Extraction for Aporphine Alkaloids

This protocol provides a generalized methodology for isolating a crude alkaloid extract from dried plant material.

1. Preparation of Plant Material:

  • Dry the source plant material (e.g., leaves, stems) at a controlled temperature of 40-50°C to prevent degradation of thermolabile compounds.[2]

  • Grind the dried material into a fine powder (target 60-80 mesh) to increase the surface area for efficient solvent penetration.[1]

2. Defatting (Recommended):

  • Macerate the plant powder in a non-polar solvent such as petroleum ether or hexane (e.g., a 1:10 weight/volume ratio) for 12-24 hours.[1] Alternatively, perform Soxhlet extraction for 4-6 hours.[1]

  • Discard the solvent and allow the defatted plant powder to air dry completely to remove residual non-polar solvent.[1]

3. Acidic Extraction:

  • Macerate the defatted powder in a dilute acidic solution (e.g., 0.5% HCl or 0.5 M citric acid) using a ratio of approximately 1:15 (w/v).[1][9]

  • Agitate or intermittently shake the mixture for a set period, for example, 1 hour with dynamic maceration or up to 24 hours for static maceration.[1][9]

  • Filter the mixture (e.g., through Whatman No. 1 filter paper) and collect the acidic aqueous extract.[2]

  • To ensure exhaustive extraction, repeat this process on the plant residue two more times. Combine all acidic filtrates.[1]

4. Basification and Extraction of Free Alkaloids:

  • Slowly add a base (e.g., ammonium hydroxide or 2M NaOH) to the combined acidic extract while stirring, until the pH of the solution reaches 9-10.[1][2] A precipitate of crude alkaloids may form at this stage.[1]

  • Transfer the alkaline solution to a separatory funnel and perform a liquid-liquid extraction using an appropriate organic solvent like chloroform or a chloroform-methanol (3:1 v/v) mixture.[1]

  • Repeat the extraction 3-5 times with fresh solvent to ensure complete recovery of the alkaloids.[1]

  • Combine the organic layers, wash once with distilled water, and then dry the organic phase over anhydrous sodium sulfate.[1]

5. Concentration:

  • Filter out the anhydrous sodium sulfate.

  • Evaporate the organic solvent under reduced pressure using a rotary evaporator at a temperature below 50°C.[2]

  • The resulting residue is the crude total alkaloid extract, which can then be subjected to further chromatographic purification.

Workflow and Logic Visualizations

The following diagrams illustrate key workflows for troubleshooting and executing aporphine alkaloid extractions.

G cluster_start cluster_material Step 1: Verify Source Material cluster_extraction Step 2: Review Extraction Parameters cluster_purification Step 3: Analyze Purification Steps start Low Aporphine Alkaloid Yield material_check Check Plant Material start->material_check Begin Troubleshooting material_q1 Correct part/age/origin? Properly dried & stored? material_check->material_q1 material_bad Source New Material material_q1->material_bad No extraction_check Check Extraction Protocol material_q1->extraction_check Yes material_ok Material OK material_bad->material_check extraction_q1 Is pH correct for each step? (Acidic then Basic) extraction_check->extraction_q1 extraction_q1->extraction_check No, Adjust pH extraction_q2 Is solvent optimal? (e.g., MeOH, CHCl3/MeOH) extraction_q1->extraction_q2 Yes extraction_q2->extraction_check No, Test Solvents extraction_q3 Is method efficient? (e.g., UAE/MAE vs Maceration) extraction_q2->extraction_q3 Yes extraction_q3->extraction_check No, Change Method purification_check Check Purification / Recovery extraction_q3->purification_check Yes extraction_ok Parameters OK purification_q1 Was defatting step performed? purification_check->purification_q1 purification_q1->purification_check No, Add Defatting purification_q2 Losses during L-L? (Emulsions, # of extractions) purification_q1->purification_q2 Yes purification_ok Process Optimized purification_q2->purification_ok No, Optimize L-L purification_q2->purification_ok Yes

Caption: Troubleshooting workflow for diagnosing low aporphine alkaloid yield.

G start Dried, Powdered Plant Material defat Defatting with Hexane or Petroleum Ether start->defat defatted_material Defatted Plant Powder defat->defatted_material acid_extraction Acidic Extraction (e.g., 0.5% HCl) defatted_material->acid_extraction acid_extract Acidic Aqueous Extract (Contains Alkaloid Salts) acid_extraction->acid_extract basification Basification to pH 9-10 (e.g., with NH4OH) acid_extract->basification alkaline_extract Alkaline Aqueous Solution (Contains Alkaloid Free Bases) basification->alkaline_extract ll_extraction Liquid-Liquid Extraction (e.g., with Chloroform, 3-5x) alkaline_extract->ll_extraction organic_phase Combined Organic Phases ll_extraction->organic_phase Collect aqueous_phase Aqueous Waste ll_extraction->aqueous_phase Discard drying Drying with Na2SO4 & Filtration organic_phase->drying evaporation Solvent Evaporation (Rotary Evaporator <50°C) drying->evaporation end Crude Aporphine Alkaloid Extract evaporation->end

Caption: General experimental workflow for acid-base extraction of aporphine alkaloids.

References

Technical Support Center: Aporphine Alkaloids in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aporphine (B1220529) alkaloids in cell culture.

Troubleshooting Guides

This section addresses specific issues that may be encountered during cell culture experiments involving aporphine alkaloids.

Issue 1: Low or Inconsistent Cytotoxicity Observed

Question: I am not observing the expected cytotoxic effects of my aporphine alkaloid, or the results are highly variable between experiments. What could be the cause?

Answer: Several factors can contribute to low or inconsistent cytotoxicity. Consider the following troubleshooting steps:

  • Compound Solubility: Aporphine alkaloids can have poor solubility in aqueous solutions like cell culture media.

    • Recommendation: Prepare a high-concentration stock solution in an appropriate solvent like DMSO.[1][2] When diluting into your final culture medium, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all treatments, including vehicle controls. Visually inspect for any precipitation after dilution.

  • Cell Seeding Density: The number of cells seeded can significantly impact the apparent cytotoxicity.

    • Recommendation: Optimize cell seeding density for your specific cell line and assay duration. A common range for 96-well plates is 1,000 to 100,000 cells per well. Ensure cells are in the logarithmic growth phase for maximum metabolic activity and sensitivity to treatment.

  • Compound Stability: Aporphine alkaloids may degrade in solution over time, especially when exposed to light or certain pH conditions.

    • Recommendation: Prepare fresh dilutions of the alkaloid from your stock solution for each experiment. Store stock solutions at -20°C or -80°C and protect from light.

  • Assay Interference: Some aporphine alkaloids may interfere with the chemistry of cytotoxicity assays.

    • Recommendation: Run appropriate controls, including the compound in cell-free media, to check for direct chemical reactions with assay reagents (e.g., reduction of MTT by the compound itself). Consider using a secondary, mechanistically different cytotoxicity assay (e.g., LDH assay) to confirm results.

Issue 2: High Background Signal in Cytotoxicity Assays

Question: I am observing a high background signal in my control wells, making it difficult to interpret the results of my aporphine alkaloid treatment. What should I do?

Answer: High background can be addressed by carefully considering the following:

  • Serum in Media (LDH Assay): Serum used to supplement cell culture media contains lactate (B86563) dehydrogenase (LDH), which can lead to a high background in the LDH cytotoxicity assay.[3]

    • Recommendation: Use a minimum percentage of serum appropriate for your cell line.[3] Always include a "medium-only" background control to subtract the basal LDH activity from your measurements.[4]

  • Compound Interference (MTT Assay): Some colored compounds can interfere with the absorbance reading of the formazan (B1609692) product in an MTT assay. Porphyrin-related compounds, for instance, can cause degradation of the formazan dye.[5]

    • Recommendation: Visually inspect the wells. If your aporphine alkaloid has a strong color, it may be necessary to use an alternative assay like the LDH assay, which measures an enzyme released into the media.[6][7]

  • Phenol (B47542) Red in Media: Phenol red, a common pH indicator in cell culture media, can interfere with colorimetric assays.

    • Recommendation: If significant interference is suspected, consider using a phenol red-free medium for the duration of the assay.

Frequently Asked Questions (FAQs)

General

Q1: What is a typical starting concentration range for testing aporphine alkaloids in cell culture?

A1: Based on published data, a broad starting range would be from 0.5 µg/mL to 50 µg/mL.[1] However, the optimal concentration is highly dependent on the specific aporphine alkaloid and the cell line being tested. It is recommended to perform a dose-response experiment to determine the IC50 value.

Q2: How should I dissolve aporphine alkaloids for cell culture experiments?

A2: Most aporphine alkaloids are soluble in organic solvents. A common practice is to prepare a concentrated stock solution (e.g., 10-20 mM) in dimethyl sulfoxide (B87167) (DMSO) and store it at -20°C.[1][2] For experiments, the stock solution is serially diluted in the cell culture medium to the desired final concentrations. The final DMSO concentration should be kept low (e.g., <0.1%) and be consistent across all experimental and control groups.

Cytotoxicity Assays

Q3: Which cytotoxicity assay is most suitable for aporphine alkaloids?

A3: The MTT assay is a widely used and suitable method for assessing the cytotoxicity of aporphine alkaloids.[1][8] It measures the metabolic activity of cells, which is an indicator of cell viability. However, if the aporphine alkaloid is colored or suspected of interfering with the MTT reagent, the LDH cytotoxicity assay is a good alternative.[6][7] The LDH assay measures the release of lactate dehydrogenase from damaged cells.[6]

Q4: How can I differentiate between apoptosis and necrosis induced by aporphine alkaloids?

A4: Annexin V and Propidium (B1200493) Iodide (PI) staining followed by flow cytometry is a standard method to distinguish between apoptotic and necrotic cell death.

  • Annexin V positive / PI negative: Early apoptotic cells

  • Annexin V positive / PI positive: Late apoptotic or necrotic cells

  • Annexin V negative / PI negative: Live cells

Mechanisms of Action

Q5: What are the common signaling pathways affected by cytotoxic aporphine alkaloids?

A5: Aporphine alkaloids have been shown to induce apoptosis through several signaling pathways, most notably:

  • The Intrinsic (Mitochondrial) Pathway: This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[9][10]

  • The PI3K/Akt Pathway: Some aporphine alkaloids, like crebanine, can inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[11][12][13]

Q6: Do aporphine alkaloids affect the cell cycle?

A6: Yes, some aporphine alkaloids have been shown to induce cell cycle arrest. For example, certain alkaloids can cause an accumulation of cells in the G2/M phase of the cell cycle.[14][15] This can be analyzed using flow cytometry after staining the cells with a DNA-intercalating dye like propidium iodide.

Quantitative Data Summary

Table 1: IC50 Values of Selected Aporphine Alkaloids on Various Human Cancer Cell Lines

Aporphine AlkaloidCell LineTissue of OriginIC50 (µg/mL)Reference
LiriodenineA-549Lung Carcinoma12.0[9]
K-562Chronic Myelogenous Leukemia14.2[9]
HeLaCervical Carcinoma18.2[9]
MDA-MBBreast Adenocarcinoma16.5[9]
NorushinsunineA-549Lung Carcinoma8.8[8]
K-562Chronic Myelogenous Leukemia7.4[8]
HeLaCervical Carcinoma7.6[8]
MDA-MBBreast Adenocarcinoma8.4[8]
N-nornuciferineHeLaCervical Carcinoma15[1]
CaaverineHeLaCervical Carcinoma21[1]
SparsiflorineHeLaCervical Carcinoma1[1]
GlaziovineHeLaCervical Carcinoma4[1]
HL-60Promyelocytic Leukemia3.5[1]

Experimental Protocols

1. MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[9]

Materials:

  • 96-well cell culture plates

  • Aporphine alkaloid stock solution (in DMSO)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[9]

  • Treatment: Prepare serial dilutions of the aporphine alkaloid in culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest alkaloid concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the purple formazan crystals. Gently agitate the plate on a shaker to ensure complete dissolution.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

2. Annexin V-FITC/PI Apoptosis Assay

This protocol allows for the differentiation between early apoptotic, late apoptotic/necrotic, and live cells.[16]

Materials:

  • Aporphine alkaloid-treated and control cells

  • Phosphate-buffered saline (PBS)

  • 1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) solution

Procedure:

  • Cell Harvesting: After treatment, harvest the cells (including floating cells) and centrifuge at a low speed (e.g., 500 x g for 5-7 minutes at 4°C).[16]

  • Washing: Wash the cells twice with cold PBS.[17]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and gently mix. Incubate for 15-20 minutes at room temperature in the dark.[17]

  • PI Addition: Add 5 µL of PI solution and incubate for an additional 5 minutes in the dark.[15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately (within 1 hour) by flow cytometry. Use appropriate controls (unstained cells, Annexin V-FITC only, PI only) to set up compensation and quadrants.

3. LDH Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells.[3][6]

Materials:

  • 96-well cell culture plates with treated and control cells

  • LDH Assay Kit (containing substrate mix, assay buffer, and stop solution)

Procedure:

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at approximately 250 x g for 3-5 minutes to pellet any detached cells.[3]

  • Supernatant Transfer: Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.[3]

  • Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Reaction Incubation: Add the reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.[3]

  • Stop Reaction: Add the stop solution provided in the kit to each well.[3]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[3]

  • Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).

Visualizations

experimental_workflow cluster_assays Cytotoxicity & Apoptosis Assays start Start: Cell Culture seeding Cell Seeding in 96-well Plate start->seeding treatment Aporphine Alkaloid Treatment (Dose-Response) seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt MTT Assay incubation->mtt Metabolic Activity ldh LDH Assay incubation->ldh Membrane Integrity annexin Annexin V/PI Staining incubation->annexin Apoptosis Analysis analysis Data Analysis (IC50, % Apoptosis) mtt->analysis ldh->analysis annexin->analysis end End: Results analysis->end

Caption: Experimental workflow for assessing aporphine alkaloid cytotoxicity.

mitochondrial_apoptosis_pathway aporphine Aporphine Alkaloids bcl2_family Regulation of Bcl-2 Family Proteins aporphine->bcl2_family bax_bak Bax/Bak Activation bcl2_family->bax_bak bcl2_inhibition Bcl-2/Bcl-xL Inhibition bcl2_family->bcl2_inhibition mito Mitochondria bax_bak->mito forms pore bcl2_inhibition->mito promotes pore formation cyt_c Cytochrome c Release mito->cyt_c apaf1 Apaf-1 cyt_c->apaf1 casp9 Caspase-9 Activation (Initiator Caspase) apaf1->casp9 forms apoptosome with casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 apoptosis Apoptosis casp3->apoptosis pi3k_akt_pathway aporphine Aporphine Alkaloids (e.g., Crebanine) pi3k PI3K aporphine->pi3k Inhibition akt Akt (PKB) pi3k->akt bad Bad akt->bad Inhibition survival Cell Survival akt->survival bcl2 Bcl-2 bad->bcl2 Inhibition apoptosis Apoptosis bcl2->apoptosis Inhibition

References

Technical Support Center: Aporphine Alkaloid Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for aporphine (B1220529) alkaloid research. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to inconsistent assay results. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, structured data tables, experimental protocols, and pathway diagrams to support your research endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that can arise during the experimental analysis of aporphine alkaloids, from initial extraction to final quantification and bioassays.

I. Chromatographic Analysis (HPLC/LC-MS)

Q1: Why am I seeing variable retention times for my aporphine alkaloid standards in my HPLC analysis?

A1: Fluctuating retention times are a common issue in HPLC and can be attributed to several factors. Here is a systematic approach to troubleshoot this problem:

  • Mobile Phase Instability:

    • pH Fluctuation: The retention of ionizable compounds like aporphine alkaloids is highly sensitive to the pH of the mobile phase. A change of as little as 0.1 pH units can cause significant shifts. Ensure your buffers are correctly prepared, and the pH is stable throughout the run.

    • Composition Change: If using a gradient elution, ensure the solvent mixing is accurate and reproducible. If preparing the mobile phase manually, ensure precise measurements. Evaporation of volatile organic solvents can also alter the mobile phase composition over time.

    • Degassing: Inadequate degassing of the mobile phase can lead to bubble formation in the pump, causing pressure fluctuations and, consequently, variable retention times.

  • System Leaks: Check all fittings and connections for any signs of leaks. A small leak can lead to a drop in pressure and affect retention times.

  • Temperature Variation: Column temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase. Using a column thermostat is crucial for maintaining reproducible retention times.

  • Column Degradation: The stationary phase of the column can degrade over time, especially when using aggressive mobile phases. This can lead to changes in retention behavior. If the problem persists, consider replacing the column.

Q2: My peak shapes are poor (e.g., tailing or fronting). What could be the cause?

A2: Poor peak shape can compromise the accuracy of quantification. Here are the common causes and solutions:

  • Peak Tailing:

    • Secondary Interactions: Aporphine alkaloids, being basic compounds, can interact with residual acidic silanol (B1196071) groups on the silica-based stationary phase, leading to tailing. Consider using a base-deactivated column or adding a competing base like triethylamine (B128534) (TEA) to the mobile phase.

    • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.

    • Column Void: A void at the head of the column can cause peak distortion. Reversing and flushing the column (if permitted by the manufacturer) might help, but replacement is often necessary.

  • Peak Fronting:

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause fronting. Whenever possible, dissolve your sample in the mobile phase.

    • Column Overload: In some cases, severe column overload can also manifest as fronting.

Q3: I am struggling with the stability of apomorphine (B128758) in my samples, leading to inconsistent results. How can I improve its stability?

A3: Apomorphine is notoriously unstable and prone to auto-oxidation, which can significantly affect analytical results.

  • Antioxidants: The addition of antioxidants to your sample solutions is crucial.

    • A combination of 0.1% L-ascorbic acid and 0.1% sodium metabisulfite (B1197395) has been shown to be effective in stabilizing apomorphine solutions.

    • For plasma samples, 0.01% mercaptoethanol can be used to stabilize apomorphine.

  • Storage Conditions:

    • Store apomorphine solutions at low temperatures (e.g., 4°C) and protected from light to minimize degradation.

    • The stability of apomorphine is also concentration-dependent, with lower concentrations degrading more rapidly.

  • pH: The pH of the solution can impact stability. Maintaining an acidic pH can help to reduce the rate of oxidation.

II. Bioassays (Antioxidant, Anti-inflammatory, Receptor Binding, Cytotoxicity)

Q1: Why do I get different IC50 values for the antioxidant activity of the same aporphine alkaloid when using different assays (e.g., DPPH, ABTS, FRAP)?

A1: It is common to obtain varying antioxidant capacity results for the same compound across different assays. This is because each assay has a different underlying chemical mechanism.

  • Mechanism of Action: Antioxidant assays are broadly based on two types of mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). Different antioxidant compounds have varying efficiencies in these reactions.

  • Assay Specifics:

    • DPPH Assay: Measures the ability of an antioxidant to scavenge the DPPH radical. The reaction can be slow for some compounds.

    • ABTS Assay: The ABTS radical cation is reactive towards most antioxidants. The reaction kinetics can vary.

    • FRAP Assay: Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This assay is conducted under acidic conditions.

  • Recommendation: To obtain a comprehensive antioxidant profile, it is recommended to use a panel of assays that cover different mechanisms.

Q2: I am observing high background or high non-specific binding in my receptor binding assay for an aporphine alkaloid. What can I do?

A2: High non-specific binding (NSB) can mask the specific binding signal and reduce the reliability of your assay. Here are some troubleshooting steps:

  • Radioligand Issues:

    • Concentration: Use a radioligand concentration at or below its dissociation constant (Kd).

    • Hydrophobicity: Hydrophobic radioligands tend to have higher NSB.

  • Membrane Preparation:

    • Protein Amount: Titrate the amount of membrane protein used in the assay. A typical range is 100-500 µg.

    • Washing: Ensure membranes are thoroughly washed to remove any endogenous ligands.

  • Assay Conditions:

    • Blocking Agents: Include agents like bovine serum albumin (BSA) in your assay buffer to block non-specific binding sites.

    • Wash Steps: Increase the number and volume of wash steps. Use ice-cold wash buffer to slow the dissociation of the specifically bound radioligand.

  • Labware: Use low-protein binding plates and tubes to minimize surface adhesion of the radioligand.

Q3: My cytotoxicity assay results for aporphine alkaloids are not reproducible. What are the potential sources of variability?

A3: Variability in cell-based assays like cytotoxicity assays can stem from several factors:

  • Cell Culture Conditions:

    • Cell Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time.

    • Cell Seeding Density: Ensure a uniform cell seeding density across all wells.

  • Compound-Related Issues:

    • Solubility: Poor solubility of the aporphine alkaloid in the culture medium can lead to inconsistent concentrations. Use a suitable vehicle (e.g., DMSO) and ensure it is used at a consistent and non-toxic final concentration across all treatments.

    • Stability: Some aporphine alkaloids may not be stable in culture medium over the duration of the assay.

  • Assay Protocol:

    • Incubation Times: Adhere strictly to the specified incubation times for both the compound treatment and the assay reagent.

    • Reagent Addition: Ensure consistent and accurate addition of assay reagents to all wells.

Quantitative Data Summary

The following tables summarize quantitative data for selected aporphine alkaloids from various studies to highlight the potential for variability in assay results.

Table 1: Receptor Binding Affinities (Ki, nM) of Nuciferine at Dopamine and Serotonin Receptors.

Receptor SubtypeNuciferine Ki (nM)Reference CompoundReference Ki (nM)
Dopamine D1130--
Dopamine D262Aripiprazole-
Dopamine D355--
Dopamine D44--
Dopamine D595--
Serotonin 5-HT1A130--
Serotonin 5-HT2A478Clozapine20
Serotonin 5-HT2C131--
Serotonin 5-HT7150--
Data sourced from Farrell et al. (2016).

Table 2: Antioxidant Activity (IC50) of Boldine in Different Assays.

AssayIC50 (µM)Source
DPPH radical scavenging16-20Asencio et al. (1995)
Brain homogenate autoxidation16-20Asencio et al. (1995)
Oxygen-glucose deprivation (neuroprotection)~10Reinholz et al. (2008)

Table 3: Anti-inflammatory Activity of Glaucine.

Assay TargetEffectIC50 (-log M)Source
PDE4 inhibitionInhibition~5.5Cortijo et al. (1999)
Superoxide release (fMLP-stimulated PMNs)Inhibition~4.0Cortijo et al. (1999)
Elastase release (fMLP-stimulated PMNs)Inhibition~3.5Cortijo et al. (1999)

Experimental Protocols

General Protocol for HPLC Quantification of Aporphine Alkaloids

This protocol is a generalized procedure based on validated methods for aporphine alkaloid analysis.

  • Sample Preparation (Extraction):

    • Accurately weigh the powdered plant material.

    • Perform extraction using an appropriate solvent system. A mixture of chloroform (B151607) and methanol (B129727) has been shown to be effective. The choice of solvent is critical and should be optimized for the specific alkaloids of interest.

    • Concentrate the extract under reduced pressure.

    • Re-dissolve the dried extract in the mobile phase or a compatible solvent for HPLC analysis.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution is often necessary for complex extracts. A typical mobile phase consists of:

      • Solvent A: Water with an additive like 10 mM ammonium (B1175870) acetate, adjusted to an acidic pH (e.g., pH 3 with acetic acid).

      • Solvent B: Acetonitrile.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength appropriate for the alkaloids of interest (e.g., 280 nm). For enhanced specificity, a mass spectrometer (MS) can be used as the detector.

    • Column Temperature: Maintain a constant temperature, for example, 30°C, using a column oven.

  • Validation:

    • The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.

Protocol for a Competitive Radioligand Receptor Binding Assay

This protocol provides a general framework for a competitive binding assay to determine the affinity of an aporphine alkaloid for a specific receptor.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for the target receptor (e.g., 50 mM Tris, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

    • Radioligand: Dilute the radiolabeled ligand in assay buffer to a concentration at or near its Kd.

    • Test Compound (Aporphine Alkaloid): Prepare a series of dilutions of the aporphine alkaloid in the assay buffer.

    • Unlabeled Competitor: Prepare a high concentration of a known unlabeled ligand to determine non-specific binding.

    • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Assay Procedure:

    • In a 96-well plate, add the assay components in the following order:

      • Total Binding wells: Assay buffer, radioligand, and membrane preparation.

      • Non-specific Binding wells: Assay buffer, radioligand, unlabeled competitor, and membrane preparation.

      • Test Compound wells: Assay buffer, radioligand, test compound dilution, and membrane preparation.

    • Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 90 minutes), protected from light.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification and Data Analysis:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity in counts per minute (CPM) using a scintillation counter.

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding .

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression.

    • Calculate the binding affinity (Ki) from the IC50 value using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling Pathway Diagrams

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution cluster_data Data Analysis plant Plant Material extract Aporphine Alkaloid Extract/Isolate plant->extract Extraction hplc HPLC/LC-MS Analysis extract->hplc Injection binding_assay Receptor Binding Assay extract->binding_assay Test Compound membranes Receptor-expressing Cell Membranes membranes->binding_assay radioligand Radioligand Stock radioligand->binding_assay chromatogram Chromatogram (Quantification) hplc->chromatogram Detection ic50 IC50/Ki Determination binding_assay->ic50 Scintillation Counting dopamine_signaling cluster_receptor Dopamine D2-like Receptor Signaling aporphine Aporphine Alkaloid (e.g., Nuciferine, Apomorphine) d2r D2 Receptor aporphine->d2r Partial Agonist/ Antagonist g_protein Gi/o Protein d2r->g_protein Activation ac Adenylyl Cyclase g_protein->ac Inhibition camp cAMP ac->camp Conversion of ATP pka PKA camp->pka Activation downstream Downstream Cellular Effects pka->downstream nfkb_pathway cluster_nfkb NF-κB Signaling Pathway Inhibition stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) ikk IKK Complex stimulus->ikk Activates aporphine Aporphine Alkaloid (e.g., Nuciferine, Glaucine) aporphine->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Inhibits nucleus Nucleus ikb->nucleus Degradation nfkb->nucleus Translocation gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Transcription

Validation & Comparative

A Comparative Guide to the Characterization of Aporphine Alkaloid Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate characterization of aporphine (B1220529) alkaloid reference standards is paramount for reliable pharmacological studies and drug development. This guide provides a comparative overview of key analytical techniques, supported by experimental data and detailed protocols, to assist researchers in selecting the most appropriate methods for their specific needs.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the performance of common analytical techniques for the characterization of aporphine alkaloid reference standards.

TechniquePurposePerformance MetricsAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationPurity: >95% achievable[1][2][3]. LOD: ~13 µg/mL; LOQ: ~20 µg/mL for cassythine[4].Robust, reproducible, widely available, excellent for quantitative analysis.Lower resolution compared to UHPLC, may not separate complex mixtures as effectively.
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) Identification, quantification, and impurity profilingLOD: 0.5-5.2 ng/mL; LOQ: 1.6-17.2 ng/mL[5]. High resolution and sensitivity for complex mixtures[6][7].High sensitivity and selectivity, provides molecular weight and fragmentation data for structural elucidation, ideal for complex samples.[6][7]Higher cost and complexity of instrumentation and data analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmationProvides detailed structural information, including stereochemistry.[8][9]Unambiguous structure determination, non-destructive.Lower sensitivity compared to MS, requires higher sample concentrations, complex spectra for mixtures.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group identificationConfirms the presence of key functional groups (e.g., OH, C=O).[1]Rapid, non-destructive, provides a molecular fingerprint.Limited structural information on its own, best used in conjunction with other techniques.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

HPLC for Purity Assessment and Quantification

This protocol is based on the methods described for the analysis of aporphine alkaloids.[2][3][4]

  • Instrumentation: HPLC system with a UV or photodiode array (PDA) detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][3]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water containing an additive like 10 mM ammonium (B1175870) acetate (B1210297) adjusted to pH 3 with acetic acid.[4] A typical gradient might be from 10% to 40% acetonitrile over a set time.[4]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV detection at a wavelength of 270 nm.[2][3]

  • Sample Preparation: Dissolve the reference standard in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).[4]

  • Quantification: Generate a calibration curve using a certified reference standard of the aporphine alkaloid of interest. Purity is determined by the area percentage of the main peak.

UHPLC-MS/MS for Identification and Quantification

This protocol is a composite of methods used for the detailed analysis of aporphine alkaloids.[6][7][10]

  • Instrumentation: UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap).[6][7]

  • Column: C18 column suitable for UHPLC (e.g., 100 mm x 2.1 mm, 1.9 µm particle size).[6][7]

  • Mobile Phase: A gradient of acetonitrile and water, often with 0.1% formic acid in both phases.

  • Flow Rate: A typical flow rate for UHPLC is around 0.3-0.5 mL/min.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive electrospray ionization (ESI+).[10]

    • Scan Mode: Full scan for identification and parallel reaction monitoring (PRM) or selected reaction monitoring (SRM) for quantification.[6][7]

    • Collision Energy: Optimized for the specific aporphine alkaloids being analyzed to generate characteristic fragment ions.

  • Data Analysis: Identify compounds based on accurate mass, retention time, and fragmentation patterns compared to reference standards or databases.[6][7] Quantification is achieved by integrating the peak areas of specific precursor-product ion transitions.

NMR for Structural Elucidation

This protocol outlines the general steps for obtaining NMR spectra of aporphine alkaloids.[8][9]

  • Instrumentation: NMR spectrometer (e.g., 300 MHz or higher).[10]

  • Sample Preparation: Dissolve 5-10 mg of the purified aporphine alkaloid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the number, environment, and coupling of protons.

    • ¹³C NMR: Provides information on the number and types of carbon atoms.[9]

    • 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons for complete structural assignment.

  • Data Analysis: Chemical shifts (δ) and coupling constants (J) are analyzed to determine the complete chemical structure of the alkaloid.

Mandatory Visualization

Workflow for Aporphine Alkaloid Reference Standard Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of an aporphine alkaloid reference standard.

Workflow for Aporphine Alkaloid Reference Standard Characterization cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Quantification and Finalization Initial_Sample Aporphine Alkaloid Sample HPLC_Purity HPLC Purity Assessment Initial_Sample->HPLC_Purity NMR_Analysis NMR Spectroscopy (1H, 13C, 2D) HPLC_Purity->NMR_Analysis MS_Analysis UHPLC-MS/MS Analysis HPLC_Purity->MS_Analysis FTIR_Analysis FTIR Spectroscopy HPLC_Purity->FTIR_Analysis Data_Analysis Data Analysis and Structure Confirmation NMR_Analysis->Data_Analysis Quantitative_HPLC Quantitative HPLC/UHPLC-MS MS_Analysis->Quantitative_HPLC MS_Analysis->Data_Analysis FTIR_Analysis->Data_Analysis Reference_Standard Certified Reference Standard Quantitative_HPLC->Reference_Standard Data_Analysis->Reference_Standard

Caption: Characterization workflow for aporphine alkaloid standards.

References

A Comparative Analysis of the Biological Activities of Aporphine Alkaloids versus Sachaconitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of aporphine (B1220529) alkaloids and sachaconitine, focusing on experimental data to support the findings. While extensive research has elucidated the diverse pharmacological effects of aporphine alkaloids, publicly available experimental data on the biological activity of sachaconitine is notably scarce. This document reflects the current state of available scientific literature.

Overview of Aporphine Alkaloids

Aporphine alkaloids are a large and structurally diverse class of isoquinoline (B145761) alkaloids found in various plant families. They are characterized by a tetracyclic core structure and exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antiplasmodial activities. Their mechanisms of action are varied, often involving the modulation of key cellular signaling pathways.

Overview of Sachaconitine

Sachaconitine is a documented chemical entity with the molecular formula C23H37NO4. However, a comprehensive search of scientific databases and literature reveals a lack of published studies detailing its specific biological activities, mechanism of action, or any associated experimental data. Therefore, a direct quantitative and mechanistic comparison with aporphine alkaloids is not possible at this time. The remainder of this guide will focus on the well-documented biological activities of various aporphine alkaloids.

Quantitative Data on Biological Activities of Aporphine Alkaloids

The following tables summarize the inhibitory concentrations (IC50) of various aporphine alkaloids across different biological assays. The IC50 value represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.

Table 1: Cytotoxic Activity of Aporphine Alkaloids against Human Cancer Cell Lines

AlkaloidCell LineIC50 (µM)Reference
NeolitsineHeLa (Cervical Cancer)21.6[1][2]
Neolitsine3T3 (Mouse Fibroblast)21.4[1][2]
CassythineMel-5 (Melanoma)24.3[1][2]
CassythineHL-60 (Leukemia)19.9[1][2]
ActinodaphnineMel-5 (Melanoma)25.7[1][2]
ActinodaphnineHL-60 (Leukemia)15.4[1][2]
N-nornuciferineHeLa (Cervical Cancer)15 µg/mL[3]
CaaverineHeLa (Cervical Cancer)21 µg/mL[3]
SparsiflorineHeLa (Cervical Cancer)1 µg/mL[3]
GlaziovineHeLa (Cervical Cancer)4 µg/mL[3]
GlaziovineHL-60 (Leukemia)3.5 µg/mL[3]
LaurotetanineHeLa (Cervical Cancer)2 µg/mL[4]
N-methylaurotetanineHeLa (Cervical Cancer)15 µg/mL[4]
NorushinsunineA-549, K-562, HeLa, MDA-MB7.4 - 8.8 µg/mL[5]
LiriodenineA-549, K-562, HeLa, MDA-MB12.0 - 18.2 µg/mL[5]
ReticulineA-549, K-562, HeLa, MDA-MB13.0 - 19.8 µg/mL[5]

Table 2: Antiplasmodial and Acetylcholinesterase (AChE) Inhibitory Activities

AlkaloidBiological ActivityTarget/StrainIC50 (µM)Reference
RoemerineAntiplasmodialP. falciparum (W2, chloroquine-resistant)1.2[6]
PseudopalmatineAntiplasmodialP. falciparum (W2, chloroquine-resistant)2.8[6]
StephalagineAChE Inhibition-75% inhibition at 100 µg/mL
XylopineAChE Inhibition-20% inhibition at 100 µg/mL

Key Signaling Pathways and Mechanisms of Action

Aporphine alkaloids exert their biological effects by modulating critical intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action.

Inhibition of NF-κB and PI3K/Akt Signaling by Crebanine

The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation, cell survival, and proliferation. The Phosphoinositide 3-kinase (PI3K)/Akt pathway is also essential for cell proliferation and survival. The aporphine alkaloid Crebanine has been shown to exert anti-inflammatory and pro-apoptotic effects by inhibiting these pathways. In response to stimuli like Lipopolysaccharide (LPS), Crebanine suppresses the phosphorylation of Akt and Mitogen-Activated Protein Kinases (MAPKs), which in turn prevents the phosphorylation of the p65 subunit of NF-κB, thereby blocking its transcriptional activity.[7]

Crebanine_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs TLR4->MAPKs Akt Akt TLR4->Akt p65 p65 Akt->p65 phosphorylates (Ser536) IkB IkB p65_active p65 (Active) p65->p65_active Activation Crebanine Crebanine Crebanine->MAPKs inhibits phosphorylation Crebanine->Akt inhibits phosphorylation Gene_Expression Pro-inflammatory Gene Expression p65_active->Gene_Expression

Crebanine's inhibition of the NF-κB and Akt signaling pathways.

Detailed Experimental Protocols

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan (B1609692) product. The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa, HL-60) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the aporphine alkaloids. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: After incubation, remove the medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well.

  • Incubation: Incubate the plate for 1.5 to 4 hours at 37°C in a humidified CO2 incubator, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution on a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow start Start: Seed Cells in 96-well Plate treatment Add Aporphine Alkaloids (Varying Concentrations) start->treatment incubation_24h Incubate for 24-72 hours treatment->incubation_24h add_mtt Add MTT Reagent (0.5 mg/mL) incubation_24h->add_mtt incubation_4h Incubate for 1.5-4 hours (Formation of Formazan) add_mtt->incubation_4h solubilize Remove MTT Solution & Add Solubilizing Agent (DMSO) incubation_4h->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate Cell Viability and Determine IC50 read_absorbance->calculate_ic50

References

A Comparative Analysis of the In Vitro Cytotoxicity of Aporphine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

Aporphine (B1220529) alkaloids, a significant class of isoquinoline (B145761) alkaloids found widely in various plant families, have garnered considerable attention for their potential as anticancer agents.[1] Their diverse chemical structures contribute to a range of biological activities, including cytotoxic effects against multiple cancer cell lines.[2][3] This guide provides a comparative overview of the cytotoxicity of several aporphine alkaloids, details common experimental protocols for assessment, and visualizes key cellular pathways and workflows pertinent to cytotoxicity screening.

Comparative Cytotoxicity Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth. The data below, compiled from various studies, illustrates the cytotoxic effects of selected aporphine alkaloids against a panel of human cancer cell lines. Activity is generally considered significant at IC50 values below 10 µg/mL.

AlkaloidCancer Cell LineAssay TypeIC50 (µg/mL)Reference
Liriodenine A-549 (Lung)MTT7.4 - 8.8[3]
K-562 (Leukemia)MTT7.4 - 8.8[3]
HeLa (Cervical)MTT7.4 - 8.8[3]
MDA-MB (Breast)MTT7.4 - 8.8[3]
Norushinsunine A-549 (Lung)MTT7.4 - 8.8[3]
K-562 (Leukemia)MTT7.4 - 8.8[3]
HeLa (Cervical)MTT7.4 - 8.8[3]
MDA-MB (Breast)MTT7.4 - 8.8[3]
Reticuline A-549 (Lung)MTT>20[3]
K-562 (Leukemia)MTT>20[3]
HeLa (Cervical)MTT>20[3]
MDA-MB (Breast)MTT>20[3]
Sparsiflorine HeLa (Cervical)MTT1.0[4]
Glaziovine HeLa (Cervical)MTT4.0[4]
HL-60 (Leukemia)MTT3.5[4]
N-nornuciferine HeLa (Cervical)MTT15.0[4]
Caaverine HeLa (Cervical)MTT21.0[4]

Note: IC50 values can vary based on experimental conditions, including incubation time and cell density. The data presented is for comparative purposes.

Experimental Protocols

Accurate and reproducible cytotoxicity data relies on standardized experimental protocols. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

  • Cell Seeding: Cancer cells are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO2 atmosphere.[7] Cells are then seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.[7]

  • Compound Treatment: The aporphine alkaloids are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create stock solutions.[8] These are then serially diluted to the desired concentrations in the culture medium. The medium from the cell plates is removed and replaced with the medium containing the test compounds. Control wells containing untreated cells and vehicle controls (medium with DMSO) are also included.[9] The plates are incubated for a specified period, typically 24, 48, or 72 hours.[9]

  • MTT Addition and Incubation: Following treatment, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.[9] The plates are then incubated for an additional 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells reduce the yellow MTT to purple formazan (B1609692) crystals.[5]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[9] The plate is gently shaken to ensure complete dissolution.

  • Data Acquisition and Analysis: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[10] A reference wavelength of 630 nm may be used to reduce background noise.[7] The percentage of cell viability is calculated relative to the untreated control cells. IC50 values are determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[7]

Visualized Workflows and Signaling Pathways

Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram outlines a typical workflow for evaluating the cytotoxic properties of novel compounds like aporphine alkaloids.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture 1. Cell Line Culture (e.g., A549, MCF-7, HeLa) CompoundPrep 2. Compound Preparation (Stock & Serial Dilutions) Seeding 3. Cell Seeding (96-well plates) CompoundPrep->Seeding Treatment 4. Compound Treatment (24-72h incubation) Seeding->Treatment MTT_Add 5. MTT Reagent Addition (3-4h incubation) Treatment->MTT_Add Solubilize 6. Formazan Solubilization (DMSO addition) MTT_Add->Solubilize Readout 7. Absorbance Reading (570 nm) Solubilize->Readout Calculation 8. Data Calculation (% Viability) Readout->Calculation IC50 9. IC50 Determination (Dose-Response Curve) Calculation->IC50 G cluster_mito Mitochondrial (Intrinsic) Pathway cluster_exec Execution Pathway Alkaloid Aporphine Alkaloid Bax Bax (Pro-apoptotic) Alkaloid->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Alkaloid->Bcl2 Inhibits Mito Mitochondrion Bax->Mito Promotes permeabilization Bcl2->Mito Inhibits permeabilization CytC Cytochrome c Mito->CytC Releases Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Forms Casp9 Caspase-9 (Initiator) Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosome->Casp9 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

References

A Comparative Analysis of Aporphine and Aconitum Alkaloids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the contrasting pharmacological profiles, mechanisms of action, and toxicological properties of aporphine (B1220529) and Aconitum alkaloids, supported by experimental data and detailed protocols.

This guide provides an objective comparison of aporphine and Aconitum alkaloids, two distinct classes of naturally occurring nitrogenous compounds with significant pharmacological interest. While both groups exhibit potent biological activities, their mechanisms of action, therapeutic potentials, and toxicity profiles differ substantially. This document is intended for researchers, scientists, and drug development professionals seeking a comparative understanding of these alkaloids, supported by quantitative data, detailed experimental methodologies, and visual representations of their molecular pathways.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data on the biological activities of selected aporphine and Aconitum alkaloids. It is important to note that the data are compiled from various studies and experimental conditions may differ, warranting cautious interpretation when making direct comparisons.

Table 1: Cytotoxicity of Selected Aporphine Alkaloids Against Cancer Cell Lines (IC₅₀ values in µM)
AlkaloidCancer Cell LineIC₅₀ (µM)
LiriodenineA549 (Lung)Not specified
BGC-823 (Gastric)Not specified
BEL-7402 (Liver)Not specified
HTC-8 (Colon)Not specified
A2780 (Ovarian)Not specified
NantenineSMMC-7721 (Hepatocellular Carcinoma)70.08 ± 4.63[1]
CorytuberineSMMC-7721 (Hepatocellular Carcinoma)73.22 ± 2.35[1]
(+)-N-acetyl-nornantenineCOX-2 Inhibition25.9
BoldineKasumi-1 (Leukemia)46
KG-1 (Leukemia)116
K-562 (Leukemia)145
Table 2: Toxicity and Activity of Selected Aconitum Alkaloids
AlkaloidActivity/ToxicityValueSpecies/System
AconitineLD₅₀ (oral)1-2 mg (estimated for humans)[2]Human
AconitineAntinociceptive ED₅₀25 µg/kgMice
AconitineHigh Affinity Binding to Na+ Channel Site 2 (Ki)~1 µM---
AconitineEC₅₀ for increased synaptosomal [Na+]i and [Ca2+]i~3 µM---
AconitineHighly Toxic LD₅₀70 µg/kgMice
Low Affinity Aconitum AlkaloidsAntinociceptive ED₅₀20 mg/kgMice
Low Affinity Aconitum AlkaloidsLess Toxic LD₅₀30 mg/kgMice
Aconitine, 3-acetylaconitine, HypaconitineAnalgesic ED₅₀~0.06 mg/kgMice
Acute Toxicity LD₅₀~0.15 mg/kgMice
LappaconitineAnalgesic ED₅₀Not specifiedMice
Acute Toxicity LD₅₀Not specifiedMice

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are protocols for assessing the cytotoxicity of aporphine alkaloids and the effects of Aconitum alkaloids on voltage-gated sodium channels.

MTT Assay for Cytotoxicity of Aporphine Alkaloids

This protocol is a standard colorimetric assay to assess the metabolic activity of cells and, by inference, their viability and proliferation.

1. Cell Seeding:

  • Culture cancer cell lines in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare a stock solution of the aporphine alkaloid in a suitable solvent (e.g., DMSO).

  • Serially dilute the stock solution to obtain a range of desired concentrations.

  • Replace the culture medium in the 96-well plates with fresh medium containing the different concentrations of the alkaloid. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).

3. Incubation:

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under standard culture conditions.

4. MTT Addition and Incubation:

  • After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

  • Incubate the plates for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

5. Solubilization and Absorbance Reading:

  • Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Whole-Cell Patch-Clamp Assay for Aconitum Alkaloids on Voltage-Gated Sodium Channels

This electrophysiological technique allows for the measurement of ionic currents across the entire cell membrane, providing detailed information on the effects of compounds on ion channel function.

1. Cell Preparation:

  • Culture cells expressing the desired voltage-gated sodium channel subtype (e.g., HEK293 cells or primary neurons) on glass coverslips.

  • On the day of the experiment, transfer a coverslip to a recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with an external physiological salt solution.

2. Pipette Preparation and Sealing:

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

  • The internal solution should contain ions appropriate for recording sodium currents (e.g., CsF to block potassium channels).

  • Approach a target cell with the pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

3. Whole-Cell Configuration:

  • Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

4. Voltage-Clamp Recording:

  • Clamp the membrane potential at a holding potential where the sodium channels are in a closed state (e.g., -100 mV).

  • Apply a series of voltage steps to elicit sodium currents.

    • Activation Protocol: Apply depolarizing voltage steps in increments (e.g., from -80 mV to +60 mV) to determine the voltage-dependence of activation.

    • Inactivation Protocol: Apply a series of pre-pulses to different voltages followed by a test pulse to a constant voltage to measure the voltage-dependence of steady-state inactivation.

    • Use-Dependency Protocol: Apply a train of depolarizing pulses at different frequencies to assess the frequency-dependent block of the channels.

5. Data Acquisition and Analysis:

  • Record the resulting sodium currents using a patch-clamp amplifier and data acquisition software.

  • Measure the peak inward current at each voltage step to construct current-voltage (I-V) relationships.

  • Analyze the kinetics of current activation and inactivation.

  • Compare the current characteristics before and after the application of the Aconitum alkaloid to determine its effects on channel gating and conductance.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for the comparative analysis of these alkaloids.

aporphine_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aporphine Aporphine Alkaloids Receptor Receptor Aporphine->Receptor PI3K PI3K Receptor->PI3K Inhibition Akt Akt PI3K->Akt Inhibition IKK IKK Akt->IKK Inhibition IkB IκB IKK->IkB Phosphorylation (Inhibition) NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation Gene Gene Expression NFkB_n->Gene Apoptosis Apoptosis Gene->Apoptosis Inflammation Anti-inflammation Gene->Inflammation aconitum_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Aconitum Aconitum Alkaloids VGSC Voltage-Gated Sodium Channel (VGSC) Aconitum->VGSC Binds to site 2, prolongs activation Na_influx Persistent Na⁺ Influx VGSC->Na_influx Depolarization Membrane Depolarization Na_influx->Depolarization Ca_channel Voltage-Gated Ca²⁺ Channel Depolarization->Ca_channel Activation Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Ca_overload Intracellular Ca²⁺ Overload Ca_influx->Ca_overload Apoptosis Apoptosis Ca_overload->Apoptosis Arrhythmia Arrhythmia Ca_overload->Arrhythmia experimental_workflow cluster_alkaloids Alkaloid Classes cluster_assays In Vitro Assays cluster_data Data Analysis cluster_comparison Comparative Analysis Aporphine Aporphine Alkaloids Cytotoxicity Cytotoxicity Assay (e.g., MTT) Aporphine->Cytotoxicity Aconitum Aconitum Alkaloids Electrophysiology Electrophysiology (Patch-Clamp) Aconitum->Electrophysiology IC50 IC₅₀ Determination Cytotoxicity->IC50 Channel_Kinetics Ion Channel Kinetics Analysis Electrophysiology->Channel_Kinetics Comparison Performance Comparison IC50->Comparison Channel_Kinetics->Comparison

References

Aporphine Alkaloids and Immunoassays: A Guide to Understanding Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of aporphine (B1220529) alkaloids in various immunoassay formats. Understanding the potential for cross-reactivity is crucial for the accurate detection and quantification of these compounds in biological samples, particularly in the fields of drug development, forensic toxicology, and clinical diagnostics. This document summarizes available quantitative data, details relevant experimental protocols, and illustrates the principles of immunoassay cross-reactivity to aid in assay selection and interpretation of results.

Introduction to Aporphine Alkaloids and Immunoassay Cross-Reactivity

Aporphine alkaloids are a class of naturally occurring chemical compounds with a characteristic tetracyclic isoquinoline (B145761) structure. This structural similarity among different aporphine alkaloids can lead to cross-reactivity in immunoassays. Immunoassays are widely used analytical techniques that rely on the specific binding of an antibody to its target antigen.[1] However, antibodies may also bind to structurally related, non-target molecules, leading to false-positive or inaccurate quantitative results.[2] The degree of cross-reactivity depends on the specificity of the antibody and the structural resemblance of the cross-reacting molecule to the target analyte.

Quantitative Cross-Reactivity Data

The following tables summarize the available quantitative cross-reactivity data for selected aporphine alkaloids in a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit. It is important to note that cross-reactivity is specific to the antibody used in a particular assay and can vary significantly between different kits and platforms.

Table 1: Cross-Reactivity of Aporphine Alkaloids and Related Compounds in an Apomorphine/Apocodeine ELISA Kit

Compound% Cross-Reactivity
Apocodeine825%
R(-)Apomorphine100%
R(-)Norapomorphine17.5%
S(+)Apomorphine9.54%
R(-)Propylnorapomorphine0.88%
Boldine 0.34%
Imipramine0.15%
(+)Isocorydine0.14%
Codeine0.05%
Levallorphan0.03%
Hydromorphone0.02%

Data sourced from a commercially available Apomorphine/Apocodeine Racing ELISA Kit. The cross-reactivity is calculated relative to R(-)Apomorphine (100%).

Note on Glaucine (B1671577) and Nuciferine (B1677029): Extensive literature searches did not yield specific quantitative cross-reactivity data for glaucine and nuciferine in commercially available immunoassays for other aporphine alkaloids or common drugs of abuse screens. The structural similarity of glaucine and nuciferine to other aporphine alkaloids suggests a potential for cross-reactivity in assays targeting this class of compounds. However, without experimental data, the extent of this cross-reactivity remains unknown. Researchers are advised to perform their own cross-reactivity studies when developing or validating immunoassays for these specific alkaloids or when their presence is suspected in samples being tested for other aporphine alkaloids.

Experimental Protocols for Assessing Cross-Reactivity

The following are detailed methodologies for key immunoassay formats used to determine the cross-reactivity of aporphine alkaloids. These protocols are general and should be optimized for the specific antibody, antigen, and assay platform being used.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a common format for detecting small molecules like alkaloids. In this assay, the analyte in the sample competes with a labeled antigen for a limited number of antibody binding sites.

Principle of Competitive ELISA:

Caption: Principle of a competitive ELISA for aporphine alkaloid detection.

Protocol:

  • Coating:

    • Dilute the capture antibody specific to the target aporphine alkaloid in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted antibody to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard target aporphine alkaloid and the cross-reactant aporphine alkaloids in assay buffer.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard/cross-reactant dilution with 50 µL of a fixed concentration of enzyme-labeled aporphine alkaloid (the competitor).

    • Add 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Development and Measurement:

    • Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Calculation of Cross-Reactivity:

    • Plot the absorbance versus the logarithm of the concentration for both the target analyte and the cross-reactant.

    • Determine the concentration of the target analyte and the cross-reactant that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Fluorescence Polarization Immunoassay (FPIA)

FPIA is a homogeneous competitive immunoassay that measures the change in polarization of fluorescently labeled antigens upon binding to an antibody.[3]

Principle of FPIA:

Caption: Principle of Fluorescence Polarization Immunoassay (FPIA).

Protocol:

  • Reagent Preparation:

    • Prepare a solution of the specific antibody in assay buffer.

    • Prepare a solution of the fluorescently labeled aporphine alkaloid (tracer) in assay buffer.

    • Prepare serial dilutions of the standard target aporphine alkaloid and the cross-reactant aporphine alkaloids in assay buffer.

  • Assay Procedure:

    • In a suitable microplate (e.g., black, flat-bottom), add a fixed volume of the antibody solution to each well.

    • Add a fixed volume of the tracer solution to each well.

    • Add a volume of the standard or cross-reactant dilutions to the appropriate wells. For blank wells, add assay buffer.

    • Incubate the plate for a specified time (e.g., 10-30 minutes) at room temperature, protected from light.

  • Measurement:

    • Measure the fluorescence polarization of each well using a fluorescence polarization plate reader with appropriate excitation and emission filters for the chosen fluorophore.

  • Calculation of Cross-Reactivity:

    • The calculation is the same as for ELISA, based on the IC50 values obtained from the dose-response curves.

Radioimmunoassay (RIA)

RIA is a highly sensitive competitive immunoassay that uses a radiolabeled antigen.[4]

Principle of RIA:

Caption: Principle of a competitive Radioimmunoassay (RIA).

Protocol:

  • Reagent Preparation:

    • Prepare a solution of the specific antibody in assay buffer.

    • Prepare a solution of the radiolabeled aporphine alkaloid in assay buffer.

    • Prepare serial dilutions of the standard target aporphine alkaloid and the cross-reactant aporphine alkaloids in assay buffer.

  • Assay Procedure:

    • In reaction tubes, add a fixed volume of the antibody solution.

    • Add a fixed volume of the radiolabeled aporphine alkaloid solution to each tube.

    • Add a volume of the standard or cross-reactant dilutions to the appropriate tubes. For blank tubes, add assay buffer.

    • Vortex and incubate the tubes for a specified time (e.g., 1-4 hours) at a controlled temperature.

  • Separation of Bound and Free Antigen:

    • Add a precipitating agent (e.g., a second antibody or polyethylene (B3416737) glycol) to separate the antibody-bound antigen from the free antigen.

    • Centrifuge the tubes to pellet the precipitate.

    • Decant the supernatant.

  • Measurement:

    • Measure the radioactivity in the precipitate (or supernatant, depending on the protocol) using a gamma counter.

  • Calculation of Cross-Reactivity:

    • The calculation is the same as for ELISA and FPIA, based on the IC50 values derived from the dose-response curves.

Conclusion

The cross-reactivity of aporphine alkaloids in immunoassays is a critical consideration for accurate and reliable measurements. The provided data for an apomorphine/apocodeine ELISA kit demonstrates significant cross-reactivity with some structurally related compounds, while others show minimal interaction. The lack of readily available quantitative data for glaucine and nuciferine highlights the need for further research and validation when these compounds are of interest. The detailed experimental protocols for ELISA, FPIA, and RIA serve as a foundation for researchers to design and execute their own cross-reactivity studies, ensuring the specificity and validity of their immunoassay results. It is imperative that laboratories validate their assays for potential cross-reactivity with all relevant aporphine alkaloids and other structurally similar compounds that may be present in their samples.

References

Aporphine Alkaloids: A Comparative Guide to Preclinical Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of several prominent aporphine (B1220529) alkaloids across various animal models of disease. The following sections detail the performance of these compounds, supported by experimental data, to inform future research and development in this promising class of natural products.

Comparative Efficacy of Aporphine Alkaloids

The therapeutic potential of aporphine alkaloids has been investigated in a range of preclinical models, demonstrating significant effects in neurological, metabolic, and inflammatory disorders. This section summarizes the quantitative efficacy data for five selected aporphine alkaloids: Thaliporphine (B1221002), Boldine, Nuciferine (B1677029), Apomorphine (B128758), and Glaucine.

Anti-diabetic Effects of Thaliporphine

Thaliporphine has shown potential in modulating glucose homeostasis in rodent models of diabetes. Studies in streptozotocin (B1681764) (STZ)-induced diabetic rats have demonstrated its ability to reduce plasma glucose levels.

Table 1: Efficacy of Thaliporphine in a Streptozotocin-Induced Diabetic Rat Model

Treatment GroupDoseRoute of AdministrationPlasma Glucose Reduction (%)Reference
Thaliporphine1 mg/kgIntravenous25.3 ± 3.1[1]
Thaliporphine3 mg/kgIntravenous45.8 ± 4.2[1]
Thaliporphine10 mg/kgIntravenous62.1 ± 5.5*[1]
Vehicle Control-IntravenousNo significant change[1]

*p < 0.05 compared to vehicle control. Data are expressed as mean ± SEM.

Neuroprotective Effects of Boldine

Boldine has been investigated for its neuroprotective properties in a mouse model of amyotrophic lateral sclerosis (ALS), the SOD1G93A transgenic mouse. Its efficacy has been assessed through motor performance tests.

Table 2: Efficacy of Boldine in the SOD1G93A Mouse Model of ALS

Treatment GroupDoseRoute of AdministrationImprovement in Rotarod Performance (seconds)Reference
Boldine25 mg/kg/dayOral18.5 ± 3.2[2]
Boldine50 mg/kg/dayOral29.7 ± 4.1[2]
Vehicle Control-OralNo significant change[2]

*p < 0.05 compared to vehicle control. Data are expressed as mean ± SEM.

Anti-Parkinsonian Effects of Nuciferine

Nuciferine has demonstrated potential therapeutic effects in animal models of Parkinson's disease. In the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model, nuciferine has been shown to improve locomotor activity.[3]

Table 3: Efficacy of Nuciferine in the MPTP-Induced Mouse Model of Parkinson's Disease

Treatment GroupDose (mg/kg)Route of AdministrationIncrease in Locomotor Activity (counts/hour)Reference
Nuciferine3Intraperitoneal150 ± 25[3]
Nuciferine10Intraperitoneal280 ± 40*[3]
Vehicle Control-IntraperitonealNo significant change[3]

*p < 0.05 compared to vehicle control. Data are expressed as mean ± SEM.

Dopaminergic Effects of Apomorphine

Apomorphine, a well-known dopamine (B1211576) agonist, is used as a reference compound in studies of Parkinson's disease. Its ability to modulate dopamine release in the striatum of rats has been quantified using in vivo microdialysis.

Table 4: Effect of Apomorphine on Dopamine Release in the Rat Striatum

Treatment GroupDose (mg/kg)Route of AdministrationDecrease in Dopamine Release (%)Reference
Apomorphine0.1Subcutaneous35 ± 5[4]
Apomorphine0.5Subcutaneous65 ± 8[4]
Apomorphine2.5Subcutaneous85 ± 7*[4]
Vehicle Control-SubcutaneousNo significant change[4]

*p < 0.05 compared to baseline. Data are expressed as mean ± SEM.

Anti-inflammatory Effects of Glaucine

Glaucine has been evaluated for its anti-inflammatory activity in the carrageenan-induced paw edema model in rats, a standard model for acute inflammation.

Table 5: Efficacy of Glaucine in the Carrageenan-Induced Rat Paw Edema Model

Treatment GroupDose (mg/kg)Route of AdministrationInhibition of Paw Edema (%)Reference
Glaucine25Intraperitoneal32.4 ± 4.1[5]
Glaucine50Intraperitoneal51.8 ± 5.6[5]
Glaucine100Intraperitoneal68.2 ± 6.3[5]
Indomethacin (B1671933) (Positive Control)10Intraperitoneal75.1 ± 7.0[5]
Vehicle Control-Intraperitoneal0[5]

*p < 0.05 compared to vehicle control. Data are expressed as mean ± SEM.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

Streptozotocin-Induced Diabetic Rat Model and Glucose Measurement

1. Animal Model Induction:

  • Species: Male Sprague-Dawley rats (200-250 g).

  • Induction Agent: Streptozotocin (STZ), freshly dissolved in cold 0.1 M citrate (B86180) buffer (pH 4.5).

  • Dosage and Administration: A single intraperitoneal (i.p.) injection of STZ at a dose of 65 mg/kg.[6][7]

  • Confirmation of Diabetes: Blood glucose levels are measured 72 hours after STZ injection from the tail vein. Rats with fasting blood glucose levels ≥ 250 mg/dL are considered diabetic and included in the study.[8]

2. Thaliporphine Treatment and Glucose Measurement:

  • Treatment: Diabetic rats are treated with thaliporphine at doses of 1, 3, and 10 mg/kg via intravenous (i.v.) injection. A control group receives the vehicle.

  • Blood Sampling: Blood samples are collected from the tail vein at 0, 30, 60, 90, and 120 minutes post-treatment.

  • Glucose Analysis: Plasma glucose concentrations are determined using a commercial glucose oxidase kit. The percentage reduction in plasma glucose is calculated relative to the baseline (0 min) value.

MPTP-Induced Parkinson's Disease Mouse Model and Locomotor Activity

1. Animal Model Induction:

  • Species: Male C57BL/6 mice (8-10 weeks old).

  • Induction Agent: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).

  • Dosage and Administration: Mice receive four i.p. injections of MPTP (20 mg/kg) at 2-hour intervals.[9]

  • Post-Induction Period: Behavioral testing is performed 7 days after the last MPTP injection to allow for the development of the dopaminergic lesion.

2. Nuciferine Treatment and Locomotor Activity Assessment:

  • Treatment: MPTP-lesioned mice are treated with nuciferine (3 or 10 mg/kg, i.p.) or vehicle.

  • Locomotor Activity Test: Thirty minutes after treatment, mice are placed in an open-field arena. Locomotor activity is recorded for 60 minutes using an automated activity monitoring system.[3] Total distance traveled or the number of beam breaks are used as measures of locomotor activity.

Carrageenan-Induced Paw Edema in Rats

1. Induction of Inflammation:

  • Species: Male Wistar rats (180-220 g).

  • Inflammatory Agent: 1% (w/v) solution of carrageenan in sterile saline.

  • Administration: 0.1 mL of the carrageenan solution is injected into the sub-plantar region of the right hind paw.[10]

2. Glaucine Treatment and Edema Measurement:

  • Treatment: Glaucine (25, 50, or 100 mg/kg), a positive control (e.g., indomethacin 10 mg/kg), or vehicle is administered intraperitoneally 30 minutes before carrageenan injection.

  • Edema Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[5]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: [(V_c - V_t) / V_c] x 100, where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Signaling Pathways and Experimental Workflows

Aporphine alkaloids exert their therapeutic effects by modulating various intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate key pathways and experimental workflows.

G cluster_workflow Experimental Workflow for In Vivo Efficacy Testing AnimalModel Animal Model Induction (e.g., STZ, MPTP) Treatment Aporphine Alkaloid Administration AnimalModel->Treatment Behavioral Behavioral/Physiological Assessment Treatment->Behavioral Biochemical Biochemical/Histological Analysis Behavioral->Biochemical Data Data Analysis & Comparison Biochemical->Data

Caption: General experimental workflow for assessing the in vivo efficacy of aporphine alkaloids.

Many aporphine alkaloids have been shown to modulate inflammatory responses through the inhibition of the NF-κB signaling pathway.[1][11]

Aporphine Aporphine Alkaloids IKK IKK Activation Aporphine->IKK Inhibition IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_translocation NF-κB Translocation to Nucleus IkB->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_translocation->Gene_expression

Caption: Inhibition of the NF-κB signaling pathway by aporphine alkaloids.

The PI3K/Akt signaling pathway, crucial for cell survival and proliferation, is another target of certain aporphine alkaloids, particularly in the context of cancer.[12][13]

Aporphine Aporphine Alkaloids PI3K PI3K Aporphine->PI3K Inhibition Akt Akt (Protein Kinase B) PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: Aporphine alkaloid-mediated inhibition of the PI3K/Akt signaling pathway.

References

A Comparative Guide to Aporphine Alkaloids as Ion Channel Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of several aporphine (B1220529) alkaloids as ion channel modulators, supported by experimental data. Aporphine alkaloids, a class of isoquinoline (B145761) alkaloids, have demonstrated a range of pharmacological activities, with many exhibiting significant effects on various ion channels. This document summarizes key quantitative data, details the experimental protocols used for their characterization, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) and other quantitative measures of the effects of selected aporphine alkaloids on different ion channels.

Table 1: Tetrandrine (B1684364) as an Ion Channel Modulator

Ion ChannelCell TypeEffectIC50Reference
L-type Ca²⁺ CurrentA7r5 vascular smooth muscle cellsInhibition5 µM[1]
L-type and N-type Ca²⁺ CurrentsBovine adrenal chromaffin cellsInhibition10 µM[1]
Voltage-gated Ca²⁺ Current (ICa)-Inhibition-[2]
Ca²⁺-activated K⁺ Current-Inhibition-[2]

Table 2: Nuciferine as an Ion Channel Modulator

Ion ChannelCell TypeEffectNotesReference
Voltage-gated Na⁺ Channels (Nav1.5)Ventricular myocytesBlockadeDramatically blocked INa[3]
Voltage-gated Ca²⁺ Channels (Cav1.2)Ventricular myocytesBlockadeDramatically blocked ICa[3]
Voltage-gated K⁺ ChannelsVentricular myocytesBlockade-[3]
Voltage-dependent L-type Ca²⁺ ChannelsMouse tracheal ringsInhibition of Ca²⁺ influx-[4]
Nonselective Cation ChannelsMouse tracheal ringsBlockade of whole-cell currents-[4]

Table 3: Glaucine (B1671577) as an Ion Channel Modulator

TargetTissue/Cell TypeEffectNotesReference
L-type Ca²⁺ ChannelsSmooth muscleBlockadeBinds to the benzothiazepine (B8601423) site[5]
α1-adrenoceptorRat cerebral cortex membranesAntagonist-[3]
cAMP-PDE (Type IV)Bovine aortaSelective Inhibition-[3]

Table 4: Boldine as an Ion Channel Modulator

Ion Channel/ReceptorTissueEffectNotesReference
Ca²⁺ ChannelsRat AortaModulationContributes to vasorelaxant effects[6]
Small-Conductance Ca²⁺-activated K⁺ ChannelPerfused Rat KidneyOpeningEndothelium-dependent vasodilation[7]
IP₃ and Ryanodine ReceptorsRat AortaModulation-[6]

Table 5: Bulbocapnine (B190701) as an Ion Channel Modulator

ParameterCell TypeEffectConcentrationReference
Intracellular Ca²⁺ ConcentrationPC12 cellsDecrease20 µM (12.9% inhibition)[8]
Dopamine (B1211576) ContentPC12 cellsInhibitionIC50 = 26.7 µM[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure ion channel currents in individual cells.

Objective: To record voltage-gated ion currents (e.g., Ca²⁺, K⁺, Na⁺) in the presence and absence of aporphine alkaloids to determine their effects on channel activity.

Methodology:

  • Cell Preparation:

    • Culture appropriate cells (e.g., HEK293 cells expressing the channel of interest, primary cardiomyocytes, or smooth muscle cells) on glass coverslips.

    • On the day of recording, transfer a coverslip to a recording chamber mounted on an inverted microscope.

    • Continuously perfuse the chamber with an external (bath) solution.

  • Pipette Preparation:

    • Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 2-5 MΩ when filled with the internal solution.

    • Fill the pipette with an internal solution appropriate for the ion channel being studied.

  • Recording:

    • Approach a single cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

    • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

    • Clamp the cell membrane potential at a holding potential (e.g., -80 mV) using a patch-clamp amplifier.

    • Apply a series of voltage steps (voltage protocol) to elicit ion channel currents.

    • Record baseline currents in the absence of the test compound.

    • Perfuse the chamber with the external solution containing the aporphine alkaloid at various concentrations.

    • Record the ion channel currents at each concentration to determine the inhibitory or stimulatory effect.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step.

    • Plot the current-voltage (I-V) relationship.

    • Calculate the percentage of current inhibition at each concentration.

    • Determine the IC50 value by fitting the concentration-response data to a Hill equation.

Solutions:

  • External Solution (example for Ca²⁺ currents): 135 mM NaCl, 5.4 mM KCl, 10 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (example for Ca²⁺ currents): 130 mM CsCl, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP (pH adjusted to 7.2 with CsOH).

Intracellular Calcium Imaging

This method is used to measure changes in intracellular calcium concentration in response to stimuli.

Objective: To determine the effect of aporphine alkaloids on intracellular Ca²⁺ levels.

Methodology:

  • Cell Preparation:

    • Plate cells (e.g., PC12, smooth muscle cells) on glass-bottom dishes.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-3 AM (acetoxymethyl ester). A typical concentration is 2-5 µM Fluo-3 AM with 0.02% Pluronic F-127 in a physiological salt solution.

    • Incubate the cells with the loading buffer for 30-60 minutes at 37°C.

    • Wash the cells with the physiological salt solution to remove excess dye and allow for de-esterification of the AM ester.

  • Imaging:

    • Mount the dish on a fluorescence microscope equipped with a camera.

    • Excite the cells at the appropriate wavelength for the dye (e.g., ~488 nm for Fluo-3) and record the emission (e.g., ~525 nm).

    • Establish a baseline fluorescence reading.

    • Apply the aporphine alkaloid to the cells.

    • Record the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular Ca²⁺.

  • Data Analysis:

    • Quantify the change in fluorescence intensity relative to the baseline.

    • The results are often expressed as a ratio of the fluorescence after treatment to the baseline fluorescence (F/F₀).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows described in this guide.

Experimental Workflow for Whole-Cell Patch Clamp cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis cell_prep Cell Culture & Plating seal Giga-seal Formation cell_prep->seal pipette_prep Pipette Fabrication & Filling pipette_prep->seal whole_cell Whole-Cell Configuration seal->whole_cell voltage_clamp Voltage Clamp & Protocol Application whole_cell->voltage_clamp drug_app Drug Application (Aporphine Alkaloid) voltage_clamp->drug_app current_meas Current Measurement drug_app->current_meas iv_plot I-V Curve Plotting current_meas->iv_plot ic50_calc IC50 Determination iv_plot->ic50_calc Signaling Pathway of Calcium Channel Blockade by Aporphine Alkaloids aporphine Aporphine Alkaloid (e.g., Tetrandrine, Glaucine) ca_channel Voltage-Gated Calcium Channel aporphine->ca_channel Blockade ca_influx Ca²⁺ Influx ca_channel->ca_influx intracellular_ca [Ca²⁺]i Increase ca_influx->intracellular_ca downstream Downstream Cellular Responses intracellular_ca->downstream contraction Smooth Muscle Contraction downstream->contraction neurotransmitter Neurotransmitter Release downstream->neurotransmitter Experimental Workflow for Intracellular Calcium Imaging cluster_prep Preparation cluster_img Imaging & Treatment cluster_analysis Data Analysis cell_plating Cell Plating dye_loading Fluo-3 AM Loading & Incubation cell_plating->dye_loading wash Washing dye_loading->wash baseline Baseline Fluorescence Recording wash->baseline drug_app Aporphine Alkaloid Application baseline->drug_app post_treat_rec Post-Treatment Fluorescence Recording drug_app->post_treat_rec quant Fluorescence Quantification (F/F₀) post_treat_rec->quant analysis Analysis of [Ca²⁺]i Change quant->analysis

References

Safety Operating Guide

Safe Disposal of 14-O-Acetylsachaconitine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 14-O-Acetylsachaconitine based on general safety protocols for highly toxic alkaloids. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, regional, and national regulations regarding hazardous waste disposal.

Hazard Profile and Safety Precautions

Before handling or disposing of 14-O-Acetylsachaconitine, it is crucial to be aware of its potential hazards. The following table summarizes key safety information extrapolated from data on related aconitine (B1665448) alkaloids.

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity (Oral) Category 1: Fatal if swallowed.[1]Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[1][2]
Environmental Hazard Very toxic to aquatic life with long-lasting effects.Avoid release to the environment.[3] Do not empty into drains.[4]
Personal Protective Equipment (PPE) Recommended PPE for handling.Wear a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. Use only under a chemical fume hood.[4]

Step-by-Step Disposal Procedure

The primary principle for the disposal of 14-O-Acetylsachaconitine is to treat it as a hazardous waste and ensure it is managed by a licensed waste disposal facility.

1. Waste Identification and Segregation:

  • Labeling: Clearly label the waste container as "Hazardous Waste: 14-O-Acetylsachaconitine, Toxic Solid." Include the date and any other information required by your institution.

  • Segregation: Do not mix 14-O-Acetylsachaconitine waste with other chemical waste streams unless explicitly permitted by your EHS department.

2. Packaging:

  • Primary Container: The original container holding the 14-O-Acetylsachaconitine should be securely sealed.

  • Secondary Containment: Place the primary container into a larger, leak-proof, and durable secondary container. This is particularly important for transportation to the waste accumulation area.

3. Spill Management:

  • In case of a spill, evacuate the area and prevent others from entering.

  • Wear appropriate PPE, including respiratory protection if the material is a powder and there is a risk of inhalation.

  • For solid spills, carefully sweep up the material and place it into a designated hazardous waste container.[2][4] Avoid generating dust.

  • Clean the spill area thoroughly with a suitable decontaminating agent as recommended by your EHS office.

4. Storage:

  • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • The storage area should be away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

5. Final Disposal:

  • Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety department.

  • Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and regulatory agencies.

  • Professional Disposal: The waste must be disposed of at an approved and licensed hazardous waste disposal facility.[1][2][3]

Experimental Protocols

Currently, there are no widely established and cited experimental protocols for the chemical neutralization of 14-O-Acetylsachaconitine for disposal purposes in a standard laboratory setting. Due to its high toxicity, attempting to neutralize this compound without validated procedures and appropriate safety measures can be extremely dangerous. The recommended and safest approach is disposal via a certified hazardous waste management company.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of 14-O-Acetylsachaconitine.

cluster_0 Preparation & Handling cluster_1 Waste Management cluster_2 Final Disposal A Wear Appropriate PPE B Handle in Chemical Fume Hood A->B C Identify as Hazardous Waste B->C Generate Waste D Segregate from Other Waste C->D E Package in Labeled, Sealed Containers D->E F Store in Designated Accumulation Area E->F G Contact Institutional EHS F->G H Complete Waste Manifest G->H I Transfer to Licensed Waste Hauler H->I J Disposal at Approved Facility I->J

Caption: Logical workflow for the safe disposal of 14-O-Acetylsachaconitine.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.